Methyl 2-(piperazin-1-YL)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-piperazin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-4-2-3-5-11(10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNPSKXFPSPTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448851 | |
| Record name | METHYL 2-(PIPERAZIN-1-YL)BENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159974-63-7 | |
| Record name | METHYL 2-(PIPERAZIN-1-YL)BENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(piperazin-1-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-(piperazin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(piperazin-1-yl)benzoate is a key structural motif and versatile building block in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds. Its synthesis is, therefore, of significant interest to the drug development community. This technical guide provides a detailed overview of the primary synthetic routes, reaction mechanisms, experimental protocols, and quantitative data for the preparation of this important intermediate.
Core Synthetic Strategies
The formation of the C-N bond between the piperazine ring and the methyl benzoate scaffold is typically achieved through one of three primary methodologies:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A highly versatile and widely used method for C-N cross-coupling reactions.
-
Copper-Catalyzed Ullmann Condensation: A classical method for N-arylation, often requiring more stringent reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): A viable pathway, particularly when the aromatic ring is activated by electron-withdrawing groups and a good leaving group is present.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[1][2] This method is often favored due to its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions.[3]
Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps involving a palladium catalyst.[1][2] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine (piperazine) and deprotonation by a base leads to a palladium-amido complex. The final step is a reductive elimination event that forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
The following is a general procedure for the synthesis of this compound via Buchwald-Hartwig amination, adapted from protocols for similar transformations.[4]
Materials:
-
Methyl 2-bromobenzoate (1.0 eq)
-
Piperazine (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) or a suitable Pd pre-catalyst
-
Phosphine ligand (e.g., racemic-BINAP (0.03 eq) or XPhos (0.04 eq))
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-bromobenzoate, piperazine, the palladium catalyst, the phosphine ligand, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.[4]
-
Extract the product into an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product.
Quantitative Data
While specific yield data for this compound is not widely published, similar Buchwald-Hartwig aminations of aryl chlorides with piperazine have been reported to achieve yields up to 97%.[3] The table below summarizes typical reaction parameters.
| Component | Example Reagent/Condition | Molar Equiv. / % | Purpose |
| Aryl Halide | Methyl 2-bromobenzoate | 1.0 | Electrophile |
| Amine | Piperazine | 1.2 - 1.5 | Nucleophile |
| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | 1-5 mol% | Active metal center |
| Ligand | XPhos, BINAP, RuPhos | 1-5 mol% | Stabilizes catalyst, promotes reductive elimination |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | 1.4 - 2.0 | Deprotonates amine |
| Solvent | Toluene, Dioxane | - | Anhydrous reaction medium |
| Temperature | 80 - 110 °C | - | Reaction condition |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.[5] It is a classical method for forming C-N bonds but typically requires harsher conditions, such as higher temperatures, compared to the Buchwald-Hartwig amination.[4][5]
Mechanism
The mechanism of the Ullmann C-N coupling is thought to involve a Cu(I) species which undergoes oxidative addition to the aryl halide, forming a Cu(III) intermediate. This is followed by reaction with the amine and subsequent reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst.[6][7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of Methyl 2-(piperazin-1-YL)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-(piperazin-1-YL)benzoate, a compound of interest in medicinal chemistry and organic synthesis. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the characterization and quality control of this molecule.
Spectroscopic Data Summary
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses. These values are based on predictions and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.8-8.0 | d | 1H | Ar-H (ortho to -COOCH₃) |
| ~7.4-7.6 | t | 1H | Ar-H |
| ~7.0-7.2 | m | 2H | Ar-H |
| ~3.9 | s | 3H | -OCH₃ |
| ~3.1-3.3 | t | 4H | -N(CH₂)₂- (distal to aryl) |
| ~2.9-3.1 | t | 4H | -N(CH₂)₂- (proximal to aryl) |
| ~1.9 | s (broad) | 1H | -NH |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (ester) |
| ~150 | Ar-C (ipso, attached to N) |
| ~132 | Ar-CH |
| ~128 | Ar-CH |
| ~122 | Ar-C (ipso, attached to C=O) |
| ~120 | Ar-CH |
| ~118 | Ar-CH |
| ~52 | -OCH₃ |
| ~50 | -N(CH₂)₂- (proximal to aryl) |
| ~45 | -N(CH₂)₂- (distal to aryl) |
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~3100-3000 | Weak | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C Bending |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1150 | Medium | C-N Stretch |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 221.12847[1] |
| [M+Na]⁺ | 243.11041[1] |
| [M-H]⁻ | 219.11391[1] |
| [M]⁺ | 220.12064[1] |
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural confirmation. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[2] The sample is prepared by dissolving approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[3] Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹. Alternatively, the sample can be prepared as a KBr pellet.
Mass Spectrometry (MS)
Mass spectra are acquired using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[2] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion or after separation by liquid chromatography.
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted below. This process ensures the confirmation of the chemical structure and assessment of purity.[4]
Caption: Workflow for Spectroscopic Analysis.
References
Characterization and properties of Methyl 2-(piperazin-1-YL)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(piperazin-1-YL)benzoate is a heterocyclic organic compound featuring a benzoate core substituted with a piperazine moiety at the ortho position. This molecule belongs to the broader class of N-arylpiperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the characterization, properties, and synthesis of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides predicted data based on analogous structures and general chemical principles.
Chemical and Physical Properties
This compound possesses the chemical formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol .[1][2][3][4] Its unique structure, combining a rigid aromatic ring with a flexible piperazine group, imparts specific physicochemical properties that are crucial for its potential applications.
Data Presentation
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2][3][4] |
| Molecular Weight | 220.27 g/mol | [1][2][3][4] |
| CAS Number | 159974-63-7 | [1][2][3][4] |
| Appearance | White to off-white solid (Predicted) | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | General knowledge of similar compounds |
| Storage | Store under an inert atmosphere (nitrogen or Argon) at 2–8 °C.[2] | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic routes for N-arylpiperazines. The most common methods include the Buchwald-Hartwig amination and the Ullmann condensation.[5] A specific protocol for its synthesis involves the esterification of 2-(piperazin-1-yl)benzoic acid.[2][3]
Synthesis via Esterification of 2-(Piperazin-1-yl)benzoic acid
This method involves the reaction of 2-(piperazin-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2][3]
Experimental Protocol:
-
Suspend 2-(piperazin-1-yl)benzoic acid (1.00 g, 4.85 mmol) in 10 mL of methanol in a round-bottom flask.[2][3]
-
Slowly add 5 mL of concentrated sulfuric acid to the suspension while cooling in an ice bath.[2][3]
-
Stir the reaction mixture at room temperature for 16 hours.[2][3]
-
For reactions that have not reached completion, an additional 5 mL of concentrated sulfuric acid and 10 mL of methanol can be added, and the mixture can be heated to reflux for 12 hours.[2][3]
-
After completion, concentrate the reaction mixture under reduced pressure.[2][3]
-
The crude product can be purified by passing it through an ion-exchange column and eluting with a 10% ammonia/methanol solution.[2][3]
-
Collect and concentrate the product eluate. Co-evaporation with toluene can be used to remove residual water, yielding this compound.[2][3]
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted):
-
Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm (4H, corresponding to the protons on the benzene ring).
-
Methyl Protons (-OCH₃): A singlet around δ 3.8-3.9 ppm (3H).
-
Piperazine Protons (N-CH₂): Multiplets around δ 3.0-3.4 ppm (8H, for the four methylene groups of the piperazine ring).
-
Piperazine Proton (N-H): A broad singlet that may be exchangeable with D₂O.
-
-
¹³C NMR (Predicted):
-
Carbonyl Carbon (C=O): A signal around δ 167-169 ppm.
-
Aromatic Carbons: Signals in the range of δ 120-150 ppm.
-
Methyl Carbon (-OCH₃): A signal around δ 52 ppm.
-
Piperazine Carbons (N-CH₂): Signals in the range of δ 45-55 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3500 | N-H stretch (piperazine) |
| 2800-3000 | C-H stretch (aliphatic and aromatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
| ~1100 | C-N stretch |
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion Peak [M]⁺: m/z = 220.12.
-
[M+H]⁺: m/z = 221.13.[6]
-
[M+Na]⁺: m/z = 243.11.[6]
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and fragmentation of the piperazine ring.
Properties and Potential Applications
Potential Pharmacological Profile
N-arylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly serotonin (5-HT) and dopamine (D₂) receptors.[7] This suggests that this compound could be investigated for its potential as a modulator of these neurotransmitter systems.
Furthermore, substituted phenylpiperazines have been explored for their potential in treating a variety of conditions, including:
-
Neurodegenerative Diseases: As ligands for dopamine D₂/D₃ receptors.[7]
-
Cancer: Some arylpiperazine derivatives have shown anti-proliferative activity in different tumor cell lines.
-
Antimicrobial and Antifungal agents.
Drug Development Intermediate
The bifunctional nature of this compound, possessing both a nucleophilic secondary amine in the piperazine ring and an electrophilic ester group, makes it a valuable intermediate for the synthesis of more complex molecules.[1] It can serve as a starting material for the construction of various heterocyclic systems and for the derivatization to create libraries of compounds for biological screening.
Conclusion
This compound is a compound with significant potential, primarily as a versatile building block in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry methodologies. While detailed experimental characterization and biological activity data are not extensively documented, its structural similarity to other pharmacologically active N-arylpiperazines suggests that it warrants further investigation for its potential therapeutic applications. This guide provides a foundational understanding of this compound, which can be built upon with further experimental research.
References
- 1. benchchem.com [benchchem.com]
- 2. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-PIPERAZIN-1-YL-BENZOIC ACID METHYL ESTER | 159974-63-7 [m.chemicalbook.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Methyl 2-(piperazin-1-yl)benzoate (CAS: 159974-63-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 2-(piperazin-1-yl)benzoate, identified by CAS number 159974-63-7. While this compound is available commercially as a research chemical, its specific biological activities and mechanisms of action are not extensively documented in publicly available literature. However, the piperazine scaffold is a well-established pharmacophore present in numerous clinically approved drugs, suggesting the potential for diverse biological activities.[1][2][3] This guide aims to consolidate the available technical data for researchers interested in exploring the potential of this compound in drug discovery and development.
Chemical and Physical Properties
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 159974-63-7 |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₆N₂O₂[4] |
| Molecular Weight | 220.27 g/mol [4] |
| Canonical SMILES | COC(=O)C1=CC=CC=C1N2CCNCC2 |
| InChI | InChI=1S/C12H16N2O2/c1-16-12(15)10-4-2-3-5-11(10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 |
| InChIKey | XGNPSKXFPSPTDE-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 41.6 Ų | PubChem |
| Heavy Atom Count | 16 | PubChem |
| Complexity | 224 | PubChem |
Structure
The structure of this compound consists of a methyl benzoate moiety substituted at the ortho position with a piperazine ring.
Figure 1: 2D Structure of this compound
References
An In-depth Technical Guide to the Synthesis of Methyl 2-(piperazin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 2-(piperazin-1-yl)benzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, reaction mechanisms, and experimental protocols for its synthesis, with a focus on providing quantitative data and practical guidance for laboratory applications.
Introduction
This compound is a disubstituted benzene derivative containing a piperazine moiety and a methyl ester group in an ortho arrangement. This unique structural motif makes it a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. The synthesis of this compound primarily relies on the formation of a carbon-nitrogen bond between the aromatic ring and the piperazine nitrogen. The most prevalent and effective methods for achieving this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. A less common, but viable, alternative is Nucleophilic Aromatic Substitution (SNAr), particularly when using an activated aryl halide.
Starting Materials
The synthesis of this compound typically commences with two key starting materials: a methyl 2-halobenzoate and piperazine. The choice of the halogen on the benzoate can influence the reaction conditions and catalyst system.
-
Methyl 2-halobenzoates: The most commonly employed starting materials are methyl 2-chlorobenzoate and methyl 2-bromobenzoate. Methyl 2-iodobenzoate can also be used and is often more reactive but is also typically more expensive. For Nucleophilic Aromatic Substitution reactions, methyl 2-fluorobenzoate is the preferred substrate due to the high electronegativity of fluorine activating the ring towards nucleophilic attack.
-
Piperazine: This cyclic diamine serves as the nucleophile in the C-N bond formation. It is a readily available and relatively inexpensive reagent.
Synthetic Routes and Experimental Protocols
This section details the primary synthetic methodologies for this compound, including reaction schemes, detailed experimental protocols, and quantitative data.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the method of choice for the formation of C-N bonds due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[1][2]
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Detailed Experimental Protocol:
A representative procedure for the synthesis of this compound via Buchwald-Hartwig amination is as follows:[1]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%).[1][2]
-
Addition of Reagents: To the flask, add anhydrous toluene as the solvent, followed by methyl 2-chlorobenzoate or methyl 2-bromobenzoate (1.0 equivalent), piperazine (1.2 equivalents), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equivalents).[1][2]
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[1][2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[2]
Quantitative Data:
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Methyl 2-chlorobenzoate | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | >90 | >95 |
| Methyl 2-bromobenzoate | Pd(OAc)₂ (2) | Racemic-BINAP (3) | NaOtBu | Toluene | 90 | 24 | ~85-95 | >95 |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While it often requires higher temperatures than the Buchwald-Hartwig amination, it remains a valuable and cost-effective alternative, especially for large-scale synthesis.[1]
Reaction Scheme:
Caption: General scheme for the Ullmann condensation.
Detailed Experimental Protocol:
A general procedure for the Ullmann condensation is as follows:
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine methyl 2-iodobenzoate or methyl 2-bromobenzoate (1.0 equivalent), piperazine (2.0 equivalents), a copper catalyst (e.g., CuI or CuO, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).
-
Solvent: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to a high temperature, typically in the range of 120-160 °C, and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data:
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Methyl 2-iodobenzoate | CuI (10) | K₂CO₃ | DMF | 140 | 36 | 60-75 | >90 |
| Methyl 2-bromobenzoate | CuO (15) | Cs₂CO₃ | DMSO | 150 | 48 | 55-70 | >90 |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution is a viable pathway for the synthesis of this compound, particularly when the aromatic ring is activated by an electron-withdrawing group and a good leaving group, such as fluorine.
Reaction Scheme:
Caption: General scheme for Nucleophilic Aromatic Substitution.
Detailed Experimental Protocol:
A plausible method for the synthesis of this compound via SNAr is as follows:
-
Reaction Setup: To a solution of methyl 2-fluorobenzoate (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO, add piperazine (1.2 equivalents) and a base like potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data:
| Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Methyl 2-fluorobenzoate | K₂CO₃ | DMF | 100 | 18 | 70-80 | >95 |
Comparison of Synthetic Routes
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium-based | Copper-based | Often catalyst-free |
| Reaction Conditions | Mild to moderate (80-100 °C) | Harsh (120-160 °C) | Moderate to high (80-120 °C) |
| Substrate Scope | Broad (Cl, Br, I) | Generally requires I or Br | Primarily F, or activated rings |
| Yields | Generally high | Moderate to good | Good to high |
| Cost | Catalyst can be expensive | Catalyst is inexpensive | Generally cost-effective |
| Byproducts | Ligand and catalyst residues | Copper salts | Salt byproducts |
Potential Side Reactions
Several side reactions can occur during the synthesis of this compound, leading to the formation of impurities.[1]
-
Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide can be reduced, replacing the halogen with a hydrogen atom to form methyl benzoate.[1]
-
Homocoupling: The aryl halide can couple with itself to form biphenyl derivatives.[1]
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(piperazin-1-yl)benzoic acid, particularly in the presence of water or during workup under basic or acidic conditions.[1]
-
Double N-Arylation: In the case of piperazine, a di-substituted product can be formed where both nitrogen atoms react with the aryl halide. Using an excess of piperazine can help to minimize this side reaction.
Caption: Common side reactions in the synthesis.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes, with the Buchwald-Hartwig amination being the most versatile and high-yielding method under relatively mild conditions. The Ullmann condensation offers a more economical alternative, particularly for larger scale production, though it typically requires harsher conditions. Nucleophilic Aromatic Substitution can also be an efficient method if the appropriate starting materials are used. The choice of the optimal synthetic route will depend on factors such as the desired scale, cost considerations, and available laboratory equipment. Careful control of reaction conditions and purification procedures is crucial to minimize the formation of byproducts and obtain the target compound in high purity.
References
An In-Depth Technical Guide to the Reactivity and Stability of Methyl 2-(piperazin-1-YL)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(piperazin-1-yl)benzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a piperazine ring appended to a methyl benzoate scaffold, offers multiple avenues for synthetic modification, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, drawing upon available data for the compound and its close structural analogs. The guide includes key physicochemical properties, detailed discussions on its chemical reactivity and potential degradation pathways, and protocols for its synthesis and handling. This document aims to serve as a critical resource for researchers leveraging this compound in their scientific endeavors.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported in the public domain. The following table summarizes the available information for the target compound and its piperidinyl analog for comparative purposes.
| Property | This compound | Methyl 2-(piperidin-1-yl)benzoate (Analog) |
| CAS Number | 159974-63-7 | 28119-82-6 |
| Molecular Formula | C₁₂H₁₆N₂O₂ | C₁₃H₁₇NO₂ |
| Molecular Weight | 220.27 g/mol | 219.28 g/mol |
| Appearance | Not specified (likely off-white to yellow solid) | Not specified |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Not specified |
| pKa | Not specified | Not specified |
| Storage | 2-8°C, under inert atmosphere[1] | Not specified |
Reactivity Profile
The reactivity of this compound is dictated by its three primary functional groups: the ester, the tertiary amine within the piperazine ring, and the aromatic ring.
Ester Group Reactivity
The methyl ester is susceptible to nucleophilic acyl substitution. The most common reaction is hydrolysis to the corresponding carboxylic acid, 2-(piperazin-1-yl)benzoic acid. This reaction can be catalyzed by either acid or base. Basic hydrolysis (saponification) is generally more facile and proceeds via attack of a hydroxide ion on the carbonyl carbon.
Piperazine Moiety Reactivity
The piperazine ring contains two nitrogen atoms. The nitrogen attached to the aromatic ring is a tertiary amine with reduced nucleophilicity due to the electronic effects of the benzene ring. The secondary amine at the 4-position of the piperazine ring is a key site for further functionalization, such as N-alkylation and N-acylation , making this compound a valuable building block for creating libraries of derivatives.
Aromatic Ring Reactivity
The benzene ring is activated towards electrophilic aromatic substitution by the ortho-piperazinyl group, which is an ortho, para-directing group. However, the ester group is a meta-directing deactivator. The overall substitution pattern will depend on the reaction conditions and the nature of the electrophile.
Stability and Degradation
Hydrolytic Degradation
As mentioned, the primary degradation pathway is likely the hydrolysis of the methyl ester to form 2-(piperazin-1-yl)benzoic acid and methanol. This process is accelerated by the presence of moisture and is pH-dependent.
Oxidative Degradation
The tertiary amine of the piperazine ring can be susceptible to oxidation , potentially leading to the formation of N-oxides or other oxidative degradation products. Storage under an inert atmosphere, as recommended by suppliers, is intended to mitigate this pathway.[1]
Photostability
Aromatic compounds can be susceptible to photodegradation. While no specific data exists for this compound, it is prudent to protect it from light during storage and handling.
Thermal Stability
High temperatures can promote both hydrolysis and oxidative degradation. The recommended storage temperature of 2-8°C suggests that the compound may have limited long-term stability at ambient temperatures.[1]
The following diagram illustrates the potential degradation pathways of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis from 2-(piperazin-1-yl)benzoic acid.
Materials:
-
2-(piperazin-1-yl)benzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Toluene
-
Ion exchange column
-
10% Ammonia/Methanol solution
Procedure:
-
Suspend 2-(piperazin-1-yl)benzoic acid in methanol.
-
Slowly add concentrated sulfuric acid to the suspension.
-
Stir the reaction mixture. For larger scale reactions, additional methanol and sulfuric acid may be added, and the mixture stirred for several hours.
-
Heat the reaction mixture to reflux and maintain for approximately 12 hours.
-
Concentrate the reaction volume under reduced pressure.
-
Load the concentrated mixture onto an ion exchange column.
-
Elute the product with a 10% ammonia/methanol solution.
-
Collect and concentrate the product eluate.
-
Co-evaporate the concentrate with toluene to remove residual water to yield this compound.
General Protocol for Forced Degradation Studies
This protocol provides a general framework for assessing the stability of this compound, based on ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
The following diagram illustrates a typical workflow for a forced degradation study.
Conclusion
This compound is a valuable synthetic intermediate with a reactivity profile dominated by its ester and piperazine functionalities. While specific quantitative data on its stability is limited, an understanding of its potential degradation pathways—primarily hydrolysis and oxidation—is crucial for its effective use in research and drug development. The protocols and information provided in this guide offer a foundational understanding for the handling, storage, and synthetic application of this important chemical entity. Further experimental studies are warranted to fully characterize its physicochemical properties and stability profile.
References
Potential Biological Activities of Methyl 2-(piperazin-1-YL)benzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential biological activities of derivatives based on the Methyl 2-(piperazin-1-YL)benzoate core structure. While research directly investigating the biological profile of derivatives from this specific starting material is limited in publicly available literature, extensive studies on structurally related compounds, particularly those containing the 2-(piperazin-1-yl)benzamide scaffold, have revealed significant potential in oncology and neuroscience. This guide synthesizes these findings, offering insights into their anticancer and central nervous system (CNS) activities, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Anticancer Activity
Derivatives incorporating the piperazine-benzamide moiety have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for some of the most potent compounds in this class is the inhibition of tubulin polymerization, a critical process for cell division.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the growth inhibitory and cytotoxic activities of selected N-substituted 2-(piperazin-1-yl)benzamide and related piperazine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) | Reference |
| Novel Piperazine Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | - | [1] |
| Other Cancer Cell Lines | Various | 0.06 - 0.16 | - | [1] | |
| Benzofuran Piperazine 1.19 | MDA-MB-231 | Breast Cancer | - | - | [2] |
| Quinazolinone derivative 35 | MCF 7 | Breast Cancer | - | 0.16 ± 0.16 | [3] |
| 1,8-Naphthalimide-Arylsulfonyl (SA1-SA7) | 4T1 | Breast Cancer | - | >1 (low toxicity) | [4] |
Note: GI50 represents the concentration for 50% growth inhibition, while IC50 is the concentration for 50% inhibition of a specific activity or viability.
Key Signaling Pathways and Mechanisms
Several piperazine derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.[1] A novel piperazine derivative has been shown to potently inhibit cancer cell proliferation by targeting the PI3K/AKT, Src family kinases, and BCR-ABL pathways, ultimately leading to caspase-dependent apoptosis.[1]
Experimental Protocols
This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 24 to 72 hours.[6]
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]
-
Solubilization: The medium is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 550-590 nm.[5]
-
Data Analysis: The percentage of cell viability relative to the solvent control is calculated, and the IC50 value is determined using non-linear regression analysis.[5]
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity of the solution.
-
Preparation: A tubulin solution (3-5 mg/mL) is prepared in G-PEM buffer. A reaction mixture is made by adding GTP to a final concentration of 1 mM.
-
Reaction Initiation: The test compound or control is added to a pre-warmed 96-well plate. The polymerization reaction is initiated by adding the tubulin/GTP mixture to each well.
-
Measurement: The plate is immediately placed in a spectrophotometer pre-heated to 37°C, and the absorbance at 340 nm is measured every minute for 60-90 minutes.
-
Analysis: Polymerization curves are generated by plotting absorbance against time. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50%.
Central Nervous System (CNS) Activity
Arylpiperazine derivatives are a well-established class of compounds with significant activity in the central nervous system, often interacting with serotonin and dopamine receptors.[7] While specific derivatives of this compound have not been extensively profiled, the broader class of piperazine-containing molecules shows potential for the development of novel CNS agents, including antidepressants and anxiolytics.[1][8]
Potential CNS Targets and Activities
-
Antidepressant-like Activity: Some piperazine derivatives have demonstrated the ability to decrease immobility time in forced swimming tests, suggesting potential antidepressant effects. This activity may be mediated through interactions with serotonergic, noradrenergic, and dopaminergic pathways.[1]
-
Anxiolytic-like Activity: Anxiolytic-like effects have been observed in behavioral tests such as the elevated plus-maze, with some compounds' actions being reversed by serotonergic antagonists.[1]
-
Receptor Binding: Certain piperazine compounds have shown binding affinity for α1B-adrenergic, 5-HT1A, and D2 receptors, although sometimes in the low micromolar range.[1]
Experimental Protocols
This protocol outlines a standard method for determining the binding affinity of test compounds to the dopamine D2 receptor.[7]
-
Membrane Preparation: HEK293 cells stably expressing the human dopamine D2 receptor are cultured, harvested, and homogenized in an ice-cold buffer. The homogenate is centrifuged, and the resulting pellet (membrane preparation) is resuspended.
-
Binding Assay: In a 96-well plate, the following are added to each well: binding buffer, the test compound at various concentrations, [3H]-Spiperone (a radioligand), and the membrane preparation. For determining non-specific binding, a known D2 antagonist like haloperidol is used.
-
Incubation and Filtration: The plate is incubated to allow binding to reach equilibrium. The contents of each well are then rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
Conclusion
The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of biologically active molecules. While direct pharmacological data on its immediate derivatives is not extensively documented, the closely related 2-(piperazin-1-yl)benzamide and other piperazine-containing structures have shown significant promise as anticancer and CNS-active agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this chemical class further. Future work focusing on the synthesis and systematic biological evaluation of a library of derivatives from this compound could unveil novel therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl 2-(piperazin-1-YL)benzoate
This guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-(piperazin-1-YL)benzoate, tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical Data
This compound is a chemical compound with significant interest in medicinal chemistry and organic synthesis. A clear understanding of its fundamental properties is crucial for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C12H16N2O2 | [1][2] |
| Molecular Weight | 220.27 g/mol | [1][2] |
| CAS Number | 159974-63-7 | [1][2] |
Structural and Logical Representation
The molecular structure of this compound consists of three key components: a methyl benzoate group and a piperazine ring. The piperazine ring is attached to the benzoate group at the second position.
References
The Solubility Profile of Methyl 2-(piperazin-1-yl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of methyl 2-(piperazin-1-yl)benzoate, a key consideration for its development as a pharmaceutical agent. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document infers its likely solubility profile based on the known properties of its core structural components: the piperazine moiety and the methyl benzoate moiety. Furthermore, it outlines detailed experimental protocols for determining its solubility in various common solvents, ensuring a robust framework for internal research and development.
Predicted Solubility Characteristics
This compound incorporates both a hydrophilic piperazine ring and a more lipophilic methyl benzoate group. This amphiphilic nature suggests a nuanced solubility profile. The piperazine component, a weak base, is known to be freely soluble in water and polar organic solvents such as ethanol and methanol.[1][2][3][4] Conversely, esters like methyl benzoate are typically poorly soluble in water but demonstrate good miscibility with a wide range of organic solvents.[5][6][7]
Therefore, the solubility of this compound is expected to be significantly influenced by the pH of the solvent system. In acidic aqueous solutions, the piperazine nitrogen atoms will be protonated, increasing the molecule's polarity and likely enhancing its aqueous solubility. In neutral or basic conditions, the free base form will predominate, leading to lower aqueous solubility but potentially greater solubility in less polar organic solvents.
Representative Solubility Data of Structurally Related Compounds
To provide a comparative context, the following table summarizes the solubility of piperazine and representative benzoate esters in common solvents. This data serves as a valuable reference for anticipating the behavior of this compound.
| Compound | Solvent | Temperature (°C) | Solubility |
| Piperazine | Water | 25 | Freely Soluble[1][3] |
| Piperazine | Ethanol | 25 | Soluble[2] |
| Piperazine | Diethyl Ether | 25 | Insoluble[1] |
| Methyl Benzoate | Water | 25 | Poorly Soluble[7] |
| Methyl Benzoate | Organic Solvents | 25 | Miscible[7] |
| Ethyl Benzoate | Water | 25 | 0.72 mg/mL[6] |
| Ethyl Benzoate | Organic Solvents | 25 | Miscible[6] |
| Sodium Benzoate | Water | 25 | Slightly Soluble[8] |
| Benzoic Acid | Water | 25 | Soluble[8] |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is critical for drug development.[9] The following are detailed methodologies for both thermodynamic and kinetic solubility assays, which are standard in the pharmaceutical industry.
Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic or equilibrium solubility.[10][11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial or flask.
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).[12] The presence of undissolved solid should be visually confirmed.[11]
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.
-
-
Quantification:
-
Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
Kinetic Solubility Assay
Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions.[14][15] These assays typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[16]
-
-
Assay Plate Preparation:
-
Dispense the DMSO stock solution into a microtiter plate.
-
Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.[14]
-
-
Incubation and Detection:
-
Incubate the plate at a controlled temperature for a shorter period than the thermodynamic assay (e.g., 1-2 hours).[15]
-
Measure the solubility using one of the following methods:
-
Factors Influencing Solubility
The solubility of an active pharmaceutical ingredient (API) like this compound is governed by a complex interplay of physical and chemical factors. Understanding these factors is crucial for formulation development and predicting in vivo performance.
Caption: Key factors influencing the solubility of a pharmaceutical compound.
Experimental Workflow for Solubility Determination
The process of determining the solubility of a compound follows a structured workflow, from initial preparation to final data analysis. This ensures reproducibility and accuracy of the results.
Caption: A generalized workflow for experimental solubility determination.
References
- 1. Piperazine [medbox.iiab.me]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. enamine.net [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
X-ray Crystal Structure of Methyl 2-(piperazin-1-YL)benzoate: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the available information regarding the X-ray crystal structure of Methyl 2-(piperazin-1-yl)benzoate. Following a comprehensive search of available scientific literature and crystallographic databases, it has been determined that the specific X-ray crystal structure for this compound has not been publicly reported.
While the primary crystallographic data is not available, this document provides valuable related information for researchers interested in this molecule. This includes common synthetic routes to obtain this compound and a generalized, detailed protocol for X-ray crystallography that can be applied should a researcher succeed in crystallizing this compound.
Crystallographic Data
As of the date of this publication, the crystallographic data for this compound is not available in the public domain. For the benefit of researchers who may successfully crystallize this compound, the standard format for presenting such data is provided below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₂H₁₆N₂O₂ |
| Formula weight | 220.27 g/mol |
| Temperature | Data not available |
| Wavelength | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | a = Data not availableb = Data not availablec = Data not availableα = Data not availableβ = Data not availableγ = Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| Absorption coefficient | Data not available |
| F(000) | Data not available |
| Crystal size | Data not available |
| Theta range for data collection | Data not available |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Completeness to theta | Data not available |
| Absorption correction | Data not available |
| Max. and min. transmission | Data not available |
| Refinement method | Data not available |
| Data / restraints / parameters | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2sigma(I)] | R1 = Data not availablewR2 = Data not available |
| R indices (all data) | R1 = Data not availablewR2 = Data not available |
| Largest diff. peak and hole | Data not available |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. The most common and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-N bonds.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-bromobenzoate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (typically 1-5 mol%), and a suitable phosphine ligand like BINAP (typically 1-5 mol%).
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by piperazine (1.2-1.5 eq) and a base, commonly sodium tert-butoxide (1.4-2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80-110 °C.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Ullmann Condensation
This is a copper-catalyzed reaction that can also be employed for the synthesis.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine methyl 2-iodobenzoate (1.0 eq), a copper catalyst such as copper(I) iodide (CuI) (typically 5-20 mol%), and piperazine (2.0-3.0 eq).
-
Solvent and Base: Add a high-boiling point polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Reaction Conditions: Heat the mixture to a high temperature, typically in the range of 120-160 °C.
-
Monitoring and Workup: Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.
General Experimental Workflow for X-ray Crystallography
For researchers who successfully crystallize this compound, the following generalized workflow for single-crystal X-ray diffraction can be followed.
Detailed Methodologies for Key Experiments:
-
Crystallization: The purified this compound compound should be dissolved in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, ethyl acetate, hexane) to near saturation. Single crystals may be grown by slow evaporation of the solvent at room temperature, by vapor diffusion, or by slow cooling of a saturated solution.
-
Data Collection: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a modern diffractometer, often with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption. The unit cell parameters are determined from the positions of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and displacement parameters are then refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation and Deposition: The final crystal structure is validated using software like PLATON and CHECKCIF to ensure its quality and correctness. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to be accessible to the scientific community.
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-(piperazin-1-yl)benzoate via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-aryl piperazine motif is a crucial pharmacophore found in a wide array of pharmaceuticals, including antipsychotics, antidepressants, and anticancer agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods due to its broad substrate scope and milder reaction conditions. This document provides detailed application notes and protocols for the synthesis of Methyl 2-(piperazin-1-yl)benzoate, a key intermediate in the development of various pharmaceutically active molecules, utilizing the Buchwald-Hartwig amination.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a strong base and a phosphine ligand. The catalytic cycle is generally accepted to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., methyl 2-bromobenzoate) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: Piperazine coordinates to the palladium center, and a strong base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired product, this compound, is formed through reductive elimination, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
A significant challenge in the reaction with piperazine is achieving mono-arylation, as the presence of two secondary amine groups can lead to the formation of a diarylated byproduct. Strategies to favor mono-substitution include using a large excess of piperazine or employing a protecting group strategy (e.g., N-Boc-piperazine followed by deprotection).
Quantitative Data Summary
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination to synthesize N-aryl piperazine derivatives, which can be adapted for the synthesis of this compound.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2-bromobenzoate | Piperidine | Pd(OAc)₂ (2) | Racemic-BINAP (3) | NaOtBu | Toluene | 80-100 | N/A | High |
| Methyl 2-chlorobenzoate | Piperidine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu | Toluene | 80-100 | N/A | High |
| Aryl Chloride | Piperazine | Pd₂(dba)₃ (2.5) | RuPhos (5) | NaOtBu | Toluene | 100 | 0.17 | up to 97% |
| 4-Bromotoluene | N-Boc-piperazine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 96 |
Experimental Protocols
Protocol 1: Direct Mono-Arylation of Piperazine
This protocol is adapted from established methods for the mono-arylation of piperazine and may require optimization for the specific substrate.[1]
Materials:
-
Methyl 2-bromobenzoate
-
Piperazine (large excess, e.g., 5-10 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2.5 mol%) and RuPhos (2-5 mol%).
-
Add anhydrous toluene to the flask, followed by Methyl 2-bromobenzoate (1.0 eq) and a large excess of piperazine (5-10 eq).
-
Finally, add sodium tert-butoxide (1.4 - 2.0 eq).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, potentially with a small percentage of triethylamine to prevent tailing) to afford this compound.
Protocol 2: Using N-Boc-Piperazine for Controlled Mono-Arylation
This protocol involves the coupling of N-Boc-piperazine followed by deprotection to ensure mono-arylation.
Part A: Buchwald-Hartwig Amination with N-Boc-Piperazine
Materials:
-
Methyl 2-bromobenzoate
-
N-Boc-piperazine (1.2 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate, Hexanes for chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.
-
Add Methyl 2-bromobenzoate (1.0 eq) and anhydrous toluene.
-
Add N-Boc-piperazine (1.2 eq) to the mixture.
-
Seal the tube and heat the reaction to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield methyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoate.
Part B: Deprotection of the Boc Group
Materials:
-
Methyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the purified product from Part A in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig synthesis.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
Application Notes and Protocols: Ullmann Condensation for the Synthesis of Methyl 2-(piperazin-1-YL)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of piperazine is a fundamental transformation in organic synthesis, yielding scaffolds of significant interest in medicinal chemistry and drug development. The Ullmann condensation is a classical and effective copper-catalyzed method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with amines like piperazine.[1][2][3] While traditional Ullmann conditions often necessitated harsh reaction temperatures and stoichiometric amounts of copper, modern protocols have introduced milder and more efficient catalytic systems.[3][4]
This document provides a detailed protocol for the synthesis of Methyl 2-(piperazin-1-YL)benzoate via an Ullmann condensation, coupling methyl 2-halobenzoate with piperazine. These application notes offer a comprehensive guide, including a summary of reaction parameters, a detailed experimental procedure, and a workflow diagram for the synthesis.
Reaction Scheme
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative data and conditions for the Ullmann condensation protocol to synthesize this compound.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| Methyl 2-iodobenzoate | 1.0 mmol (1.0 equiv) | Methyl 2-bromobenzoate can also be used, though iodides are generally more reactive. |
| Piperazine | 2.0 mmol (2.0 equiv) | An excess of piperazine is used to favor the mono-arylation product and act as a base. |
| Catalyst System | ||
| Copper(I) Iodide (CuI) | 0.1 mmol (10 mol%) | A common and effective copper source for Ullmann condensations. |
| L-Proline | 0.2 mmol (20 mol%) | A readily available and effective amino acid ligand that can accelerate the reaction.[5] |
| Base | ||
| Potassium Carbonate (K2CO3) | 2.0 mmol (2.0 equiv) | An inorganic base commonly used in Ullmann reactions. |
| Solvent | ||
| Dimethyl Sulfoxide (DMSO) | 3-5 mL | A polar aprotic solvent suitable for Ullmann condensations, aiding in the dissolution of reagents.[6] |
| Reaction Conditions | ||
| Temperature | 110-120 °C | Typical temperature range for Ullmann condensations to ensure a reasonable reaction rate.[7] |
| Reaction Time | 12-24 hours | The reaction should be monitored by TLC or LC-MS to determine completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the copper catalyst and other reagents.[5] |
| Yield | ||
| Expected Yield | 60-80% | Yields can vary depending on the purity of reagents and adherence to the protocol. |
Experimental Protocol
Materials:
-
Methyl 2-iodobenzoate
-
Piperazine
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K2CO3), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial, add Methyl 2-iodobenzoate (1.0 mmol), piperazine (2.0 mmol), Copper(I) Iodide (0.1 mmol), L-Proline (0.2 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add anhydrous DMSO (3-5 mL) to the reaction mixture via syringe.
-
Reaction: Stir the mixture vigorously and heat to 110-120 °C using a preheated oil bath or heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.[8][9]
-
Use a gradient eluent system, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity to elute the product.[10]
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as the final product.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. TCI Practical Example: Ullmann-Type Coupling Reaction Using N-([Biphenyl]-2-yl)-N'-(2-phenyl-1-naphthyl)-1,2-benzenediamine | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of Methyl 2-(piperazin-1-YL)benzoate in the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(piperazin-1-YL)benzoate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a piperazine moiety ortho to a methyl benzoate group on an aromatic ring, provides a unique scaffold for the construction of complex molecular architectures, particularly those with potential pharmacological activity. The piperazine ring is a well-known pharmacophore present in numerous approved drugs, imparting favorable pharmacokinetic properties. This document provides detailed protocols for the synthesis of this compound and its subsequent elaboration into a fused heterocyclic system, highlighting its application in medicinal chemistry, with a focus on the synthesis of quinazolinone derivatives known to be active as kinase inhibitors.
Synthesis of the Starting Material: this compound
The efficient synthesis of this compound is crucial for its utilization in further synthetic elaborations. The Buchwald-Hartwig amination stands out as a highly effective method for the formation of the C-N bond between the aromatic ring and the piperazine moiety.
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed cross-coupling of Methyl 2-bromobenzoate with piperazine.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 2-bromobenzoate | 215.05 | 1.0 | 1.0 |
| Piperazine | 86.14 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| rac-BINAP | 622.67 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add palladium(II) acetate (0.02 mmol) and racemic-BINAP (0.03 mmol).
-
Add anhydrous toluene (5 mL) to the flask, followed by Methyl 2-bromobenzoate (1.0 mmol), piperazine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Application in Heterocyclic Synthesis: Preparation of a Quinazolinone Derivative
The ortho-disposed piperazine and methyl ester functionalities in this compound make it an ideal precursor for the synthesis of fused heterocyclic systems. A prime example is the construction of a quinazolinone ring, a scaffold prevalent in many biologically active molecules, including kinase inhibitors.
Protocol 2: Synthesis of 8-(piperazin-1-yl)quinazolin-4(3H)-one
This protocol describes a plausible synthesis of a quinazolinone derivative from this compound and formamide, based on the well-established Niementowski quinazoline synthesis.
Experimental Workflow:
Caption: Synthetic workflow for a quinazolinone derivative.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 220.27 | 1.0 | 1.0 |
| Formamide | 45.04 | Excess (solvent) | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol).
-
Add an excess of formamide to the flask.
-
Heat the reaction mixture to 120-130 °C and maintain the temperature with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 8-(piperazin-1-yl)quinazolin-4(3H)-one.
Expected Quantitative Data (based on analogous reactions):
| Product | Yield (%) | Purity (%) |
| 8-(piperazin-1-yl)quinazolin-4(3H)-one | 70-85 | >95 |
Application in Drug Discovery: Targeting the PI3K/AKT/mTOR Signaling Pathway
Quinazolinone derivatives are a well-established class of kinase inhibitors. Many of these compounds target the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. The synthesized 8-(piperazin-1-yl)quinazolin-4(3H)-one serves as a core scaffold that can be further functionalized to develop potent and selective inhibitors of this pathway.
PI3K/AKT/mTOR Signaling Pathway:
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of quinazolinone derivatives.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of complex heterocyclic compounds. The protocols provided herein offer a clear pathway for its preparation and subsequent transformation into a quinazolinone scaffold, a privileged structure in medicinal chemistry. The potential for derivatives of this scaffold to inhibit key signaling pathways, such as the PI3K/AKT/mTOR pathway, underscores the importance of this compound in modern drug discovery and development. These application notes provide a solid foundation for researchers to explore the full synthetic potential of this valuable intermediate.
Application Notes and Protocols: Methyl 2-(piperazin-1-yl)benzoate as a Linker in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and the overall efficacy of the PROTAC by modulating the formation of a productive ternary complex between the POI and the E3 ligase.
Methyl 2-(piperazin-1-yl)benzoate is a versatile building block for the synthesis of PROTAC linkers. The piperazine core offers several advantages, including increased rigidity compared to flexible alkyl or PEG linkers, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation. Furthermore, the basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, potentially enhancing the aqueous solubility of the resulting PROTAC, a common challenge for these high molecular weight molecules. The ortho-substitution of the benzoate group provides a defined exit vector for linker elongation and attachment to either the POI ligand or the E3 ligase ligand.
These application notes provide a comprehensive overview of the synthesis of PROTACs incorporating the this compound linker, along with detailed protocols for their biological evaluation.
Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the maximum degradation (Dmax), which represents the percentage of the target protein degraded at saturating PROTAC concentrations.
While specific degradation data for a PROTAC utilizing a linker directly derived from this compound is not yet prominently available in peer-reviewed literature, the following table presents representative data for a hypothetical BRD4-targeting PROTAC incorporating a piperazine-containing linker. This data is illustrative of the potent degradation that can be achieved with this class of linkers.
| PROTAC Name | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical Piperazine-BRD4 PROTAC | VHL-based | Piperazine-containing | BRD4 | 22Rv1 | ~15 | >90 |
This data is representative and intended for illustrative purposes.[1]
Mandatory Visualization
References
Derivatisierung von Methyl-2-(piperazin-1-YL)benzoat für das biologische Screening: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von Methyl-2-(piperazin-1-yl)benzoat, einer vielseitigen Gerüststruktur für die Wirkstoffentdeckung. Die hier beschriebenen Methoden konzentrieren sich auf zwei primäre Derivatisierungsstrategien: die N-Substitution des Piperazinrings und die Amidkopplung nach Hydrolyse des Methylesters. Diese Ansätze ermöglichen die Synthese einer vielfältigen Bibliothek von Verbindungen für das biologische Screening in Bereichen wie Onkologie und Infektionskrankheiten.
Einleitung
Piperazin und seine Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen in der medizinischen Chemie, die in zahlreichen von der FDA zugelassenen Medikamenten vorkommen.[1] Die einzigartige Struktur des Piperazinrings verleiht den Molekülen günstige physikochemische Eigenschaften, wie z. B. eine hohe Bioverfügbarkeit.[2] Methyl-2-(piperazin-1-yl)benzoat dient als wertvoller Ausgangsstoff, der zwei reaktive Stellen für die weitere Funktionalisierung bietet: das sekundäre Amin im Piperazinring und die Methylestergruppe. Diese Vielseitigkeit ermöglicht die systematische Modifikation der Molekülstruktur, um die Wirksamkeit und Selektivität gegenüber biologischen Zielmolekülen zu optimieren.
Synthesestrategien und Derivatisierung
Die Derivatisierung von Methyl-2-(piperazin-1-yl)benzoat kann hauptsächlich über zwei Wege erfolgen, die auf die Modifikation des Piperazin-Stickstoffs oder der Estergruppe abzielen.
Strategie 1: N-Substitution des Piperazinrings
Das sekundäre Amin des Piperazinrings ist ein nukleophiler Angriffspunkt für die Einführung verschiedener funktioneller Gruppen durch Alkylierung oder Acylierung.
Protokoll 1: N-Alkylierung von Methyl-2-(piperazin-1-yl)benzoat
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Einführung einer Alkylgruppe am N-4-Stickstoff des Piperazinrings.
Materialien:
-
Methyl-2-(piperazin-1-yl)benzoat
-
Alkylhalogenid (z. B. Benzylbromid, Iodethan)
-
Kaliumcarbonat (K₂CO₃) oder eine andere geeignete Base
-
Acetonitril (wasserfrei)
-
Dichlormethan
-
Kochsalzlösung
-
Wasserfreies Natriumsulfat
Vorgehensweise:
-
Lösen Sie Methyl-2-(piperazin-1-yl)benzoat (1,0 Äq.) in wasserfreiem Acetonitril.
-
Geben Sie Kaliumcarbonat (3,0 Äq.) zu der Lösung.
-
Geben Sie das entsprechende Alkylhalogenid (1,1 Äq.) tropfenweise zu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 10 Stunden und überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).[3]
-
Nach Abschluss der Reaktion gießen Sie die Mischung in eiskaltes Wasser.
-
Extrahieren Sie die wässrige Phase mit Dichlormethan.
-
Waschen Sie die vereinigten organischen Phasen mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie unter reduziertem Druck, um das N-alkylierte Derivat zu erhalten.[3]
Strategie 2: Hydrolyse und anschließende Amidkopplung
Die Methylestergruppe kann zu einer Carbonsäure hydrolysiert werden, die dann mit verschiedenen Aminen zu Amiden gekoppelt werden kann, was eine weitere Diversifizierung der Molekülstruktur ermöglicht.
Protokoll 2: Hydrolyse von Methyl-2-(piperazin-1-yl)benzoat
Dieses Protokoll beschreibt die Hydrolyse des Methylesters zur entsprechenden Carbonsäure.
Materialien:
-
Methyl-2-(piperazin-1-yl)benzoat
-
Lithiumhydroxid (LiOH)
-
Tetrahydrofuran (THF)
-
Wasser
-
1 M Salzsäure (HCl)
-
Ethylacetat
-
Wasserfreies Natriumsulfat
Vorgehensweise:
-
Lösen Sie Methyl-2-(piperazin-1-yl)benzoat (1,0 Äq.) in einer Mischung aus THF und Wasser (z. B. 3:1 v/v).[4]
-
Geben Sie Lithiumhydroxid (2,0-3,0 Äq.) zu der Lösung.[4]
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur, bis das Ausgangsmaterial verbraucht ist (Überwachung mittels DC).[4]
-
Entfernen Sie das THF unter reduziertem Druck.
-
Säuern Sie die verbleibende wässrige Lösung mit 1 M HCl auf einen pH-Wert von ca. 4-5 an.[4]
-
Das Produkt, 2-(Piperazin-1-yl)benzoesäure, kann ausfallen und durch Filtration gesammelt werden. Alternativ kann das Produkt mit Ethylacetat extrahiert werden.[4]
-
Trocknen Sie die organischen Extrakte über wasserfreiem Natriumsulfat und konzentrieren Sie sie, um die Carbonsäure zu erhalten.
Protokoll 3: Amidkopplung von 2-(Piperazin-1-yl)benzoesäure
Dieses Protokoll beschreibt die Bildung einer Amidbindung unter Verwendung von Standard-Kopplungsreagenzien.
Materialien:
-
2-(Piperazin-1-yl)benzoesäure (aus Protokoll 2)
-
Gewünschtes Amin (primär oder sekundär)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDCI)
-
1-Hydroxybenzotriazol (HOBt)
-
N,N-Diisopropylethylamin (DIPEA)
-
Dimethylformamid (DMF, wasserfrei)
Vorgehensweise:
-
Lösen Sie 2-(Piperazin-1-yl)benzoesäure (1,0 Äq.), EDCI (1,2 Äq.) und HOBt (1,2 Äq.) in wasserfreiem DMF.
-
Geben Sie das gewünschte Amin (1,1 Äq.) und DIPEA (2,0 Äq.) zu der Lösung.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur über Nacht.
-
Verdünnen Sie die Reaktionsmischung mit Wasser und extrahieren Sie das Produkt mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte Amidderivat zu erhalten.
Biologisches Screening und Datenpräsentation
Die synthetisierten Derivate können auf verschiedene biologische Aktivitäten untersucht werden. Im Folgenden finden Sie Protokolle für gängige Assays und Tabellen zur Zusammenfassung quantitativer Daten.
Protokoll 4: In-vitro-Zytotoxizitäts-Assay (MTT-Assay)
Dieser Assay wird verwendet, um die zytotoxische Wirkung von Verbindungen auf Krebszelllinien zu bewerten.
Materialien:
-
Krebszelllinien (z. B. HepG2, A549, MCF-7)
-
Zellkulturmedium
-
Testverbindungen in Dimethylsulfoxid (DMSO) gelöst
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
Solubilisierungslösung (z. B. saures Isopropanol)
-
96-Well-Platten
-
Mikroplatten-Lesegerät
Vorgehensweise:
-
Säen Sie die Zellen in 96-Well-Platten aus und lassen Sie sie über Nacht anhaften.
-
Bereiten Sie serielle Verdünnungen der Testverbindungen im Kulturmedium vor.
-
Ersetzen Sie das Medium in den Wells durch die medienhaltigen Testverbindungen und inkubieren Sie die Platten für 48 Stunden.
-
Fügen Sie MTT-Reagenz zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden, damit sich Formazan-Kristalle bilden können.
-
Fügen Sie die Solubilisierungslösung hinzu, um die Kristalle aufzulösen.
-
Messen Sie die Absorption bei einer geeigneten Wellenlänge mit einem Mikroplatten-Lesegerät.
-
Berechnen Sie die IC₅₀-Werte (die Konzentration der Verbindung, die das Zellwachstum um 50 % hemmt).
Protokoll 5: Test auf antimikrobielle Anfälligkeit (Bouillon-Mikrodilution)
Diese Methode wird verwendet, um die minimale Hemmkonzentration (MHK) einer Verbindung gegen verschiedene Mikroorganismen zu bestimmen.
Materialien:
-
Mikrobielle Stämme (Bakterien oder Pilze)
-
Geeignetes flüssiges Nährmedium (z. B. Mueller-Hinton-Bouillon)
-
Testverbindungen in DMSO gelöst
-
96-Well-Mikrotiterplatten
Vorgehensweise:
-
Führen Sie eine zweifache serielle Verdünnung der Testverbindungen in den Wells einer 96-Well-Platte unter Verwendung des Nährmediums durch.
-
Bereiten Sie ein standardisiertes Inokulum des Testmikroorganismus vor.
-
Inokulieren Sie jedes Well mit der mikrobiellen Suspension.
-
Inkubieren Sie die Platten unter geeigneten Bedingungen (z. B. 37 °C für 18-24 Stunden für Bakterien).
-
Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum des Mikroorganismus auftritt.
Quantitative Datenzusammenfassung
Tabelle 1: Zytotoxische Aktivität von Piperazin-Derivaten gegen menschliche Krebszelllinien (IC₅₀ in µM)
| Verbindung | HepG2 (Leber) | A549 (Lunge) | MCF-7 (Brust) | Referenz |
| Derivat A | 4.8 | 56.9 | - | [5] |
| Derivat B | 5.1 | 53.2 | - | [5] |
| Derivat C | - | 1.22 | 1.66 | [6] |
| Derivat D | - | - | 0.22 | [7] |
| Gefitinib | - | 16.56 | - | [8] |
Tabelle 2: Antimikrobielle Aktivität von Piperazin-Derivaten (MHK in µg/mL)
| Verbindung | S. aureus | B. subtilis | E. coli | C. albicans | Referenz |
| Derivat E | 3.1 - 25 | 3.1 - 25 | 3.1 - 25 | 3.1 - 25 | [9] |
| Derivat F | 100 - 500 | 25 - 600 | >600 | - | [10] |
| PNT | 2.5 | - | - | - | [11] |
| Ciprofloxacin | - | - | - | - | [12] |
| Fluconazol | - | - | - | - | [9] |
Visualisierungen: Arbeitsabläufe und Signalwege
Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf und einen relevanten Signalweg, der durch Piperazin-Derivate moduliert werden kann.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und das biologische Screening.
Abbildung 2: Vereinfachter VEGFR-2-Signalweg, ein Ziel für Antikrebs-Wirkstoffe.
References
- 1. biorbyt.com [biorbyt.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]
- 4. benchchem.com [benchchem.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives [mdpi.com]
- 11. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-(piperazin-1-YL)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(piperazin-1-yl)benzoate is a valuable intermediate in the synthesis of a variety of pharmaceutically active compounds. Its structure, featuring a piperazine moiety attached to a benzoic acid methyl ester, provides a versatile scaffold for further chemical modifications. The development of a robust and scalable synthetic process for this intermediate is crucial for ensuring a consistent and economical supply for drug discovery and development programs.
These application notes provide detailed protocols for two common and effective methods for the scale-up synthesis of this compound: the Buchwald-Hartwig amination and the direct esterification of 2-(piperazin-1-yl)benzoic acid. The protocols are designed to be adaptable for larger scale production in a laboratory or pilot plant setting.
Synthetic Strategies
Two primary synthetic routes for the preparation of this compound are outlined below. The choice of method may depend on the availability and cost of starting materials, as well as the desired scale of production.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of carbon-nitrogen bonds. It typically involves the reaction of an aryl halide (e.g., methyl 2-chlorobenzoate or methyl 2-bromobenzoate) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is often preferred for its high yields and functional group tolerance.[1][2]
-
Esterification of 2-(piperazin-1-yl)benzoic acid: This classical approach involves the direct esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. This method can be cost-effective if the starting carboxylic acid is readily available.
Experimental Protocols
Protocol 1: Scale-up Synthesis via Buchwald-Hartwig Amination
This protocol describes the synthesis of this compound from methyl 2-chlorobenzoate and piperazine using a palladium catalyst.
Reaction Scheme:
Caption: Synthesis of this compound via Buchwald-Hartwig amination.
Materials and Equipment:
-
Jacketed glass reactor (e.g., 20 L) with overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet.
-
Addition funnel.
-
Filtration apparatus.
-
Rotary evaporator.
-
Methyl 2-chlorobenzoate (≥98%)
-
Piperazine (anhydrous, ≥99%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (≥99.5%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: To the reactor, under a nitrogen atmosphere, add Pd₂(dba)₃ (0.01-0.02 mol eq) and Xantphos (0.02-0.04 mol eq).
-
Add anhydrous toluene (10 volumes based on the limiting reagent).
-
Add methyl 2-chlorobenzoate (1.0 eq) and piperazine (1.5 eq). Note: Piperazine is a solid and should be added carefully.
-
Add sodium tert-butoxide (1.4 eq) portion-wise. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Slowly quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 3 volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data (Representative):
| Parameter | Value |
| Scale | 1.0 kg (Methyl 2-chlorobenzoate) |
| Yield (isolated) | 80-90% |
| Purity (HPLC) | >98% |
| Reaction Time | 16 hours |
| Reaction Temperature | 90 °C |
Protocol 2: Scale-up Synthesis via Esterification
This protocol describes the synthesis of this compound from 2-(piperazin-1-yl)benzoic acid.
Reaction Scheme:
References
Application Notes and Protocols: Synthesis of Benzodiazepine Analogs from Methyl 2-(piperazin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzodiazepines are a cornerstone class of psychoactive compounds, widely utilized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The incorporation of a piperazine moiety into the benzodiazepine scaffold can significantly modulate the pharmacological profile, influencing properties such as receptor binding affinity, selectivity, and pharmacokinetics. Methyl 2-(piperazin-1-yl)benzoate serves as a versatile and strategic starting material for the synthesis of various piperazinyl-substituted benzodiazepine analogs. Its structure, an N-substituted anthranilic acid derivative, provides a key handle for the construction of the characteristic seven-membered diazepine ring.
These application notes provide a detailed, multi-step protocol for the synthesis of 1,4-benzodiazepine-2,5-dione analogs starting from this compound. The described synthetic pathway involves a robust palladium-catalyzed amination, ester hydrolysis, standard peptide coupling, and a final cyclization step.
Overall Synthetic Workflow
The synthesis of piperazinyl-substituted 1,4-benzodiazepine-2,5-diones from a methyl 2-halobenzoate precursor is achieved through a four-step sequence. This workflow is designed to be modular, allowing for the introduction of diversity at the amino acid stage (R group) and potential modifications on the piperazine ring.
Part 1: Synthesis of the Key Intermediate: 2-(4-Boc-piperazin-1-yl)benzoic Acid
This part describes the preparation of the crucial carboxylic acid intermediate which will be used to build the benzodiazepine ring.
Protocol 1: Synthesis of Methyl 2-(4-Boc-piperazin-1-yl)benzoate via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed cross-coupling of methyl 2-bromobenzoate with mono-Boc-protected piperazine.[1] The Boc-protecting group is essential to prevent double arylation of the piperazine.
Quantitative Data
| Reagent/Parameter | Molar Eq. | Amount (for 10 mmol scale) | Notes |
| Methyl 2-bromobenzoate | 1.0 | 2.15 g (10 mmol) | Starting material. |
| tert-Butyl piperazine-1-carboxylate | 1.2 | 2.23 g (12 mmol) | Amine source. |
| Pd₂(dba)₃ | 0.01 | 92 mg (0.1 mmol) | Palladium catalyst precursor. |
| Xantphos | 0.02 | 116 mg (0.2 mmol) | Ligand. |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 1.35 g (14 mmol) | Base. Must be fresh and handled under inert atmosphere. |
| Anhydrous Toluene | - | 50 mL | Solvent. Must be dry and degassed. |
| Reaction Conditions | |||
| Temperature | - | 100 °C | |
| Time | - | 12-24 h | Monitor by TLC or LC-MS. |
| Expected Yield | - | - | Typically 80-95%.[2] |
Experimental Protocol
-
Preparation: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Evacuate and backfill the flask with inert gas. Add anhydrous toluene, followed by methyl 2-bromobenzoate and tert-butyl piperazine-1-carboxylate via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and quench by adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Saponification of Methyl 2-(4-Boc-piperazin-1-yl)benzoate
This protocol describes the base-mediated hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid.[3][4]
Quantitative Data
| Reagent/Parameter | Molar Eq. | Amount (for 8 mmol scale) | Notes |
| Methyl 2-(4-Boc-piperazin-1-yl)benzoate | 1.0 | 2.56 g (8 mmol) | Starting material from Protocol 1. |
| Sodium Hydroxide (NaOH) | 3.0 | 0.96 g (24 mmol) | Base for hydrolysis. |
| Methanol (MeOH) | - | 40 mL | Co-solvent. |
| Water (H₂O) | - | 10 mL | Solvent. |
| 1M Hydrochloric Acid (HCl) | - | As needed | For acidification to pH 3-4. |
| Reaction Conditions | |||
| Temperature | - | 65 °C (Reflux) | |
| Time | - | 2-4 h | Monitor by TLC until starting material is gone. |
| Expected Yield | - | - | Typically >90%.[4] |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-(4-Boc-piperazin-1-yl)benzoate in methanol. Add a solution of sodium hydroxide in water.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting ester spot.
-
Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH of the solution is between 3 and 4. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight to yield 2-(4-Boc-piperazin-1-yl)benzoic acid.
Part 2: Synthesis of 1,4-Benzodiazepine-2,5-dione Analog
This part details the construction of the benzodiazepine ring system from the key carboxylic acid intermediate.
Protocol 3: Amide Coupling with an α-Amino Acid Ester
This protocol describes the formation of an amide bond between the key intermediate and an α-amino acid ester (e.g., glycine methyl ester hydrochloride) using standard peptide coupling reagents.[5][6]
Quantitative Data
| Reagent/Parameter | Molar Eq. | Amount (for 5 mmol scale) | Notes |
| 2-(4-Boc-piperazin-1-yl)benzoic acid | 1.0 | 1.60 g (5 mmol) | Starting material from Protocol 2. |
| Glycine methyl ester hydrochloride | 1.1 | 0.69 g (5.5 mmol) | Example amino acid component. Others can be used. |
| EDC·HCl (EDC) | 1.2 | 1.15 g (6 mmol) | Carbodiimide coupling agent. |
| HOBt | 1.2 | 0.81 g (6 mmol) | Coupling additive to suppress racemization and improve yield.[6] |
| Diisopropylethylamine (DIPEA) | 3.0 | 2.6 mL (15 mmol) | Base to neutralize hydrochloride salt and facilitate coupling. |
| Dichloromethane (DCM) | - | 50 mL | Anhydrous solvent. |
| Reaction Conditions | |||
| Temperature | - | 0 °C to Room Temp. | |
| Time | - | 12-18 h | |
| Expected Yield | - | - | Typically 70-90%. |
Experimental Protocol
-
Reaction Setup: To a solution of 2-(4-Boc-piperazin-1-yl)benzoic acid in anhydrous DCM, add glycine methyl ester hydrochloride and HOBt.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagents: Add DIPEA to the mixture, followed by the portion-wise addition of EDC.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 4: Intramolecular Cyclization to 1,4-Benzodiazepine-2,5-dione
This protocol describes the base-mediated intramolecular cyclization of the dipeptide precursor to form the 1,4-benzodiazepine-2,5-dione ring system.[7]
Quantitative Data
| Reagent/Parameter | Molar Eq. | Amount (for 4 mmol scale) | Notes |
| Dipeptide Precursor | 1.0 | 1.58 g (4 mmol) | Starting material from Protocol 3. |
| Sodium Methoxide (NaOMe) | 2.0 | 0.43 g (8 mmol) | Base for cyclization. |
| Methanol (MeOH) | - | 40 mL | Anhydrous solvent. |
| Reaction Conditions | |||
| Temperature | - | 65 °C (Reflux) | |
| Time | - | 4-8 h | Monitor by TLC. |
| Expected Yield | - | - | Typically 60-80%. |
Experimental Protocol
-
Deprotection (if necessary): If the piperazine N-H is protected (e.g., with Boc), it must first be deprotected using standard conditions (e.g., trifluoroacetic acid in DCM). The resulting amine salt must be neutralized before proceeding. This protocol assumes the Boc group is still present on the distal nitrogen and cyclization occurs at the proximal nitrogen.
-
Reaction Setup: Dissolve the dipeptide precursor from Protocol 3 in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Addition of Base: Carefully add sodium methoxide to the solution.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete as indicated by TLC analysis.
-
Work-up: Cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the final 1,4-benzodiazepine-2,5-dione analog.
Conclusion
The protocols outlined provide a comprehensive and adaptable framework for the synthesis of piperazinyl-substituted 1,4-benzodiazepine-2,5-diones using this compound as a key precursor. This synthetic strategy is valuable for medicinal chemistry programs aimed at generating libraries of novel benzodiazepine analogs for drug discovery and development. The modularity of the synthesis allows for the introduction of chemical diversity, enabling the exploration of structure-activity relationships. Researchers should adhere to standard laboratory safety practices when performing these chemical transformations.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Amide Coupling Reactions with Methyl 2-(piperazin-1-YL)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(piperazin-1-yl)benzoate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of pharmacologically active compounds. The presence of a secondary amine within the piperazine ring and a readily hydrolyzable methyl ester on the benzene ring allows for sequential functionalization, making it an ideal scaffold for creating diverse chemical libraries. Amide coupling reactions of the corresponding carboxylic acid, 2-(piperazin-1-yl)benzoic acid, are fundamental to this process, enabling the introduction of various substituents and the generation of molecules with potential therapeutic applications. Piperazine and its derivatives are known to be integral components of drugs targeting a range of conditions, including cancer, microbial infections, and inflammatory diseases.[1][2] This document provides detailed protocols for the hydrolysis of this compound and subsequent amide coupling reactions, along with representative quantitative data and visualizations to guide researchers in their synthetic endeavors.
Data Presentation: Quantitative Overview of Amide Coupling Reactions
The efficiency of amide coupling reactions is highly dependent on the choice of coupling agent, base, solvent, and the specific substrates involved. While extensive data for the coupling of 2-(piperazin-1-yl)benzoic acid with a wide variety of amines is not exhaustively compiled in a single source, the following table presents representative data from analogous reactions to provide a comparative overview of common coupling methods.
| Carboxylic Acid | Amine | Coupling Reagent(s) | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference(s) |
| 2-(Piperazin-1-yl)benzoic acid* | Aniline (example) | HATU | DIPEA | DMF | < 1 | RT | >90 (est.) | Analogous[3] |
| Benzoic Acid | Piperazine | HATU | N/A | Acetonitrile | 0.014 (50s) | RT | 91.2 | N/A |
| Boc-proline | N-Boc-piperazine | EDC, HOBt, DMAP | DIPEA | CH3CN | 14 | 23 | 91 | N/A |
| 4-Methoxybenzoic acid | 1-Benzylpiperazine | Not Specified | N/A | N/A | N/A | N/A | High | [4] |
| 3-Fluoro-4-[(1,3-thiazol-2-ylamino)sulfonyl]benzoic acid | Piperazine derivative | TBTU, HOBt | DIPEA | DMF | 18 | RT | High | N/A |
| Chromone-2-carboxylic acid | Phenylpiperazine | EDC.HCl, DMAP | N/A | DCM | Overnight | RT | 25-40 | N/A |
*Note: Data for 2-(piperazin-1-yl)benzoic acid with aniline is an estimated yield based on high-efficiency HATU couplings. Other entries represent analogous reactions and are provided for comparative purposes; yields may vary depending on the specific substrates.
Experimental Protocols
A crucial first step for the amide coupling is the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid.
Protocol 1: Hydrolysis of this compound
This protocol outlines the saponification of the methyl ester to 2-(piperazin-1-yl)benzoic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v) or methanol and water (4:1 v/v).[5]
-
Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.[5]
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvent (THF or MeOH) under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 5-6 with 1 M HCl.
-
The product, 2-(piperazin-1-yl)benzoic acid, may precipitate out of the solution and can be collected by vacuum filtration.
-
Alternatively, extract the product from the aqueous solution with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid.
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for the coupling of 2-(piperazin-1-yl)benzoic acid with a primary or secondary amine using HATU.
Materials:
-
2-(piperazin-1-yl)benzoic acid
-
Desired primary or secondary amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(piperazin-1-yl)benzoic acid (1.0 eq) and HATU (1.1 eq) dissolved in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
To this mixture, add the desired amine (1.1 eq).
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: EDC/HOBt-Mediated Amide Coupling
This protocol provides an alternative common method for amide bond formation, particularly useful due to the water-solubility of the byproducts.[6]
Materials:
-
2-(piperazin-1-yl)benzoic acid
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve 2-(piperazin-1-yl)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.0 eq) to the mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) and stir for 15-30 minutes at 0 °C for pre-activation.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU2315762C2 - Method for synthesis of chiral n-arylpiperazines - Google Patents [patents.google.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-Aryl Piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-aryl piperazine motif is a cornerstone in medicinal chemistry, appearing in a wide array of FDA-approved drugs targeting diverse conditions such as depression, anxiety, and cancer.[1] The palladium-catalyzed Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for the construction of the crucial C-N bond that defines these structures.[1][2] This reaction offers a significant improvement over traditional methods, which often require harsh conditions and have limited substrate scope.[2] The Buchwald-Hartwig amination allows for the efficient coupling of readily available aryl halides and piperazines under relatively mild conditions, making it an indispensable tool in modern drug discovery and development.[1][3]
The success of this transformation is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[1] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have expanded the scope of the reaction to include less reactive aryl chlorides and a broader range of functional groups.[4] This document provides detailed application notes, comparative data on various catalytic systems, and step-by-step protocols for the palladium-catalyzed synthesis of N-aryl piperazines.
Catalytic Cycle and Reaction Workflow
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent coordination of the piperazine, deprotonation by a base, and reductive elimination from the palladium center yield the desired N-aryl piperazine and regenerate the active Pd(0) catalyst.
A typical experimental workflow for the synthesis of N-aryl piperazines via palladium-catalyzed cross-coupling is outlined below. The process begins with the careful setup of the reaction under an inert atmosphere to protect the catalyst and ligands from oxygen, followed by heating to the desired temperature. After the reaction is complete, a standard workup and purification procedure is employed to isolate the final product.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency and outcome of the N-arylation of piperazines. The following tables summarize quantitative data from various studies to facilitate the selection of optimal reaction conditions.
Table 1: Coupling of N-Boc-piperazine with Various Aryl Bromides
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | NaOt-Bu | Toluene | 100 | 18 | 95 |
| 4-Bromobenzonitrile | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 110 | 12 | 92 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Dioxane | 80 | 16 | 85 |
Table 2: Coupling of Piperazine with Various Aryl Chlorides [5]
| Aryl Chloride | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Toluene | 100 | 10 | 97 |
| 1-Chloro-4-methoxybenzene | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Toluene | 100 | 10 | 95 |
| 2-Chlorotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Toluene | 100 | 10 | 88 |
| 4-Chloroanisole | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Toluene | 100 | 10 | 91 |
Experimental Protocols
The following are detailed protocols for representative palladium-catalyzed N-arylation reactions of piperazine derivatives.
Protocol 1: Synthesis of N-(4-methylphenyl)-N'-Boc-piperazine [6]
Materials:
-
4-Bromotoluene (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XantPhos (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromotoluene, N-Boc-piperazine, and sodium tert-butoxide.
-
In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving Pd₂(dba)₃ and XantPhos in a small amount of anhydrous toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methylphenyl)-N'-Boc-piperazine.
Protocol 2: Rapid Synthesis of N-(4-methylphenyl)piperazine [5]
Materials:
-
4-Chlorotoluene (1.0 equiv)
-
Piperazine (2.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
RuPhos (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
Procedure:
-
To a reaction vial, add 4-chlorotoluene, piperazine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.
-
Note: In this solvent-free approach, an excess of piperazine can serve as the solvent.[5]
-
Seal the vial and heat the mixture to 100 °C with vigorous stirring for 10 minutes.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield N-(4-methylphenyl)piperazine.
Troubleshooting and Optimization
The successful synthesis of N-aryl piperazines often requires careful optimization of reaction conditions. The following diagram provides a decision-making framework for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application of Methyl 2-(piperazin-1-YL)benzoate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
Introduction
Methyl 2-(piperazin-1-yl)benzoate is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry. Its structure, featuring a piperazine ring appended to a methyl benzoate core, offers a unique combination of functionalities that researchers have exploited to develop a diverse range of therapeutic agents. The piperazine moiety, a common pharmacophore in many approved drugs, is prized for its ability to modulate physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles. This, combined with the reactive potential of the methyl ester and the aromatic ring, makes this compound a valuable starting point for the synthesis of complex molecular architectures targeting a variety of biological pathways.
This document provides detailed application notes on the use of this compound in medicinal chemistry, focusing on its role as a scaffold for the development of kinase inhibitors and central nervous system (CNS) active agents. It also includes detailed experimental protocols for its synthesis and for key biological assays used to evaluate the activity of its derivatives.
Application in Kinase Inhibitor Synthesis
The 2-(piperazin-1-yl)benzoate framework is an attractive scaffold for the design of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The piperazine nitrogen can act as a key interaction point with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The aromatic ring and the ester functionality provide ample opportunities for synthetic modification to enhance potency and selectivity.
Derivatives of this scaffold have been explored as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and others involved in cancer cell proliferation and survival.
Quantitative Data: Kinase Inhibitory Activity of Piperazine Derivatives
While specific quantitative data for direct derivatives of this compound are often embedded within broader medicinal chemistry studies, the following table summarizes representative inhibitory activities of compounds containing the core piperazine-aryl scaffold against various cancer-related kinases. This data illustrates the potential of this chemical space.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Phenylpiperazine Derivatives | EGFR | 50 - 220 | A549, HeLa, MCF-7 | [1] |
| Benzofuran-piperazine Hybrids | CDK2 | 40.91 - 52.63 | - | [2] |
| Thiazole-carboxamide Derivatives | Src/Abl | <1 - 10 | K526 | [3] |
Application in Central Nervous System (CNS) Drug Discovery
The piperazine moiety is a well-established scaffold in the development of drugs targeting the central nervous system. Its ability to be readily modified allows for the fine-tuning of properties essential for CNS drugs, such as blood-brain barrier permeability. The 2-(piperazin-1-yl)benzoate structure has served as a template for the synthesis of compounds with potential applications in treating neurodegenerative diseases and psychiatric disorders.
For instance, derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which are promising therapeutic targets for neurodegenerative conditions. Additionally, the scaffold is found in molecules designed to modulate neurotransmitter receptors and transporters.[4]
Quantitative Data: CNS-Related Activity of Piperazine Derivatives
The following table presents examples of the biological activity of piperazine-containing molecules in CNS-related assays.
| Compound Class | Target/Assay | Activity (IC50/Ki) | Reference |
| Benzothiazole-piperazine Hybrids | Acetylcholinesterase (AChE) | 2.31 µM (IC50) | [5] |
| Benzylpiperazine Derivatives | HDAC6 | 25.9 nM (IC50) | [4] |
| N-((piperazin-1-yl)cycloalkyl)methyl)benzamides | Glycine Transporter-1 (GlyT-1) | Potent Inhibition |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol describes a common and efficient method for the synthesis of the title compound.
Materials:
-
Methyl 2-bromobenzoate
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)2)
-
Racemic-BINAP
-
Sodium tert-butoxide
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 2-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add piperazine (1.2 mmol) to the mixture.
-
Finally, add sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a microplate, add the kinase enzyme, the substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
Run control reactions including a no-inhibitor control (100% activity) and a no-enzyme control (background).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: MTT Assay for Cytotoxicity Assessment
This assay is commonly used to evaluate the anti-proliferative effect of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours in a humidified incubator at 37 °C with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Synthetic workflow for creating bioactive derivatives.
Caption: Inhibition of a kinase signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(piperazin-1-YL)benzoate
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(piperazin-1-YL)benzoate. It provides troubleshooting guidance and answers to frequently asked questions to help overcome common challenges encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly via Buchwald-Hartwig amination, which is a common synthetic route.
Issue 1: Low or No Product Formation
-
Question: My reaction is showing low or no yield of the desired this compound. What are the possible causes and how can I resolve this?
-
Answer: Low or no product formation can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The palladium catalyst may be deactivated due to exposure to air or impurities.[1] It is crucial to use a fresh or properly stored catalyst and ensure that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[1]
-
Improper Ligand Choice: The phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. The choice of ligand can significantly influence the reaction rate and yield. If you are experiencing low yields, consider screening different electron-rich and bulky phosphine ligands.
-
Incorrect Base: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[1] Ensure the base is anhydrous and freshly opened or properly stored.
-
Suboptimal Temperature: The reaction may require heating to proceed at an adequate rate. Typically, temperatures between 80-110 °C are employed for Buchwald-Hartwig aminations.[2] If the reaction is sluggish, a gradual increase in temperature may be necessary. Conversely, excessively high temperatures can lead to degradation.
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing significant byproducts in my reaction mixture. How can I identify and minimize them?
-
Answer: The formation of byproducts is a common challenge. The most prevalent side reactions are double arylation of piperazine, hydrodehalogenation of the aryl halide, and hydrolysis of the methyl ester.
-
1,4-diarylpiperazine (Double Arylation): Due to the presence of two secondary amine groups in piperazine, a common and significant side reaction is the formation of the 1,4-disubstituted byproduct.[3] To favor the desired mono-arylation, a large excess of piperazine can be used.[4] In some cases, using piperazine as the solvent has been shown to be effective.[3][5] Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, will prevent the double addition, but requires an additional deprotection step.[4][6]
-
Methyl Benzoate (Hydrodehalogenation): This byproduct arises from the reduction of the aryl halide starting material (e.g., methyl 2-bromobenzoate).[1][2] This side reaction can be minimized by optimizing the catalyst-ligand system and controlling the reaction temperature.[2]
-
2-(piperazin-1-yl)benzoic acid (Ester Hydrolysis): The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially if water is present in the reaction mixture or during the workup under acidic or basic conditions.[1][2] To prevent this, ensure all reagents and solvents are anhydrous and avoid prolonged exposure to acidic or basic aqueous solutions during the workup.[1][2]
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. What are the best methods for purification?
-
Answer: Purification can be challenging due to the similar polarity of the desired product and certain byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification.[7] A gradient elution with a solvent system such as ethyl acetate in hexanes is often effective. To mitigate tailing on the silica gel due to the basicity of the piperazine moiety, a small amount of a basic modifier like triethylamine can be added to the eluent.
-
Acid-Base Extraction: To remove the acidic byproduct, 2-(piperazin-1-yl)benzoic acid, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup is recommended.[7] Conversely, the desired product can be extracted into an aqueous acidic solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to re-extract the purified product into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step. Screening for a suitable solvent or solvent system is necessary.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst | Use a fresh, air-sensitive handling of the catalyst and ligands.[1] |
| Incorrect Ligand/Base | Screen different phosphine ligands and ensure the use of a strong, anhydrous, non-nucleophilic base.[1] | |
| Suboptimal Temperature | Optimize the reaction temperature, typically in the 80-110 °C range.[2] | |
| Formation of 1,4-diarylpiperazine | Reactivity of both piperazine nitrogens | Use a large excess of piperazine, use piperazine as the solvent, or utilize mono-protected piperazine (e.g., N-Boc-piperazine).[3][4][5][6] |
| Formation of Methyl Benzoate | Hydrodehalogenation of aryl halide | Optimize the catalyst-ligand system and control the reaction temperature.[2] |
| Formation of 2-(piperazin-1-yl)benzoic acid | Hydrolysis of the methyl ester | Use anhydrous conditions and avoid prolonged exposure to acid/base during workup.[1][2] |
| Difficult Purification | Tailing on silica gel | Add a small amount of triethylamine to the column eluent. |
| Presence of acidic byproduct | Perform a mild basic wash (e.g., NaHCO₃ solution) during workup.[7] | |
| Co-eluting byproducts | Optimize the eluent system for column chromatography; consider recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound? A1: The most prevalent synthetic methods are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[4][8] This reaction involves the coupling of an aryl halide (e.g., methyl 2-bromobenzoate) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] Another, though often harsher, method is the Ullmann condensation, which is a copper-catalyzed reaction.[1]
Q2: How can I selectively achieve mono-arylation of piperazine? A2: Achieving selective mono-arylation and avoiding the formation of the 1,4-diarylpiperazine byproduct is a primary challenge.[3] The most common strategies are to use a large excess of piperazine (to increase the statistical probability of a piperazine molecule reacting only once) or to use mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine), which requires a subsequent deprotection step.[4][6]
Q3: What is the role of the ligand in the Buchwald-Hartwig amination for this synthesis? A3: The phosphine ligand plays a crucial role in the catalytic cycle. It stabilizes the palladium center, facilitates the oxidative addition of the aryl halide, and promotes the reductive elimination of the final product. The steric and electronic properties of the ligand are critical for the reaction's success, influencing reaction rates, yields, and the prevalence of side reactions like hydrodehalogenation.[8]
Q4: What are the key safety precautions to take during this synthesis? A4: It is important to handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive, so they should be handled under an inert atmosphere. The reaction often uses strong bases like sodium tert-butoxide, which are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a representative procedure for the mono-arylation of piperazine and may require optimization.
Materials:
-
Methyl 2-bromobenzoate
-
Piperazine (large excess, e.g., 5-10 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (e.g., 0.02 mmol), the phosphine ligand (e.g., 0.03 mmol), and anhydrous toluene (e.g., 5 mL).
-
Stir the mixture at room temperature for a few minutes until the catalyst is well-dissolved.
-
Add piperazine (e.g., 5-10 mmol), followed by methyl 2-bromobenzoate (e.g., 1.0 mmol), and finally the sodium tert-butoxide (e.g., 1.4 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (potentially with 0.1-1% triethylamine to prevent tailing).
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl 2-(piperazin-1-YL)benzoate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of Methyl 2-(piperazin-1-YL)benzoate from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities depend on the synthetic route, which is often a Buchwald-Hartwig amination. Potential impurities include:
-
Unreacted starting materials: Methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate) and piperazine.
-
Side-products:
-
Hydrodehalogenation product: Methyl benzoate, formed by the reduction of the starting aryl halide.
-
Bis-arylated piperazine: 1,4-bis(2-methoxycarbonylphenyl)piperazine, especially if the stoichiometry of piperazine is not carefully controlled.
-
Hydrolyzed product: 2-(piperazin-1-yl)benzoic acid, if water is present during the reaction or work-up.
-
-
Catalyst residues: Palladium catalyst and phosphine ligands from the coupling reaction.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods are silica gel column chromatography and recrystallization.[1] For highly basic compounds that may streak on silica, formation of the hydrochloride salt followed by precipitation or recrystallization can also be an effective strategy.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an efficient way to monitor the purification process. A suitable mobile phase, typically a mixture of hexane and ethyl acetate or dichloromethane and methanol, should be used to achieve good separation between the product and impurities. The spots can be visualized under UV light (254 nm).
Q4: My purified product appears as an oil, but I expect a solid. What should I do?
A4: this compound can sometimes be isolated as a thick oil or a low-melting solid. If you are confident in the purity of the material based on analytical data (e.g., NMR, LC-MS), you can try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal if available, or triturating with a non-polar solvent like hexanes or pentane.
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et3N)
-
Glass chromatography column
-
Collection tubes
2. Procedure:
-
TLC Analysis:
-
Develop a suitable eluent system using TLC. Due to the basicity of the piperazine moiety, peak tailing on silica can be an issue. To mitigate this, add a small amount of triethylamine (0.1-1%) to the eluent.
-
Start with a non-polar system (e.g., 20% EtOAc in Hexane) and gradually increase the polarity. A common eluent system for this type of compound is a gradient of ethyl acetate in hexane or methanol in dichloromethane.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM or the initial eluent.
-
Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting solvent mixture.
-
Gradually increase the polarity of the eluent based on TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Purification by Recrystallization
1. Materials:
-
Crude or partially purified this compound
-
Various solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
2. Procedure:
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.
-
-
Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
Further cooling in an ice bath can maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel | N/A |
| Typical Eluent | Gradient of Ethyl Acetate in Hexane or Methanol in DCM (often with 0.1-1% Et3N) | Isopropanol, Ethanol, or Ethyl Acetate/Hexane mixture |
| Typical Purity | >95% (can be >98% with careful optimization) | >98% (highly dependent on the chosen solvent) |
| Typical Yield | 60-90% (can vary based on loading and separation) | 50-85% (dependent on solubility profile) |
| Key Advantage | Good for separating multiple components | Can provide very high purity in a single step |
| Key Disadvantage | Can be time-consuming and use large solvent volumes | Requires finding a suitable solvent system; can have lower yields |
Troubleshooting Guide
References
Technical Support Center: Overcoming Low Yield in Buchwald-Hartwig Amination of Methyl 2-Bromobenzoate
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of methyl 2-bromobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize this challenging C-N bond formation reaction. Due to the steric hindrance and electronic nature of methyl 2-bromobenzoate, achieving high yields can be difficult. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the Buchwald-Hartwig amination of methyl 2-bromobenzoate, offering potential causes and actionable solutions.
Q1: My reaction is resulting in a low or no yield. What are the most common initial checks?
Low conversion in a Buchwald-Hartwig amination can often be attributed to several key factors. The reaction is highly sensitive to the specific conditions, and a systematic approach to troubleshooting is recommended.[1]
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst.
-
Suboptimal Ligand Choice: The phosphine ligand is critical for the success of the reaction, and the choice is highly substrate-dependent. For sterically hindered substrates like methyl 2-bromobenzoate, bulky, electron-rich ligands are often required.[2]
-
Incorrect Base Selection: The strength and solubility of the base are crucial for the catalytic cycle.
-
Poor Reagent Purity or Reaction Setup: The catalytic system is sensitive to air and moisture.
Q2: What are the typical side products I should look for, and how can I minimize them?
The most common side product in this reaction is the hydrodehalogenated starting material, methyl benzoate. This occurs when a competing reductive pathway removes the bromine atom.[3] Another potential side reaction is the hydrolysis of the methyl ester to 2-(amino)benzoic acid, especially if water is present.
To minimize hydrodehalogenation, consider the following:
-
Ligand Choice: Employing bulky, electron-rich ligands can disfavor the β-hydride elimination pathway that leads to hydrodehalogenation.[4]
-
Base and Temperature Optimization: Using a less aggressive base or lowering the reaction temperature might reduce this side reaction.[4]
Q3: How do I choose the right ligand for this sterically hindered substrate?
For challenging substrates like methyl 2-bromobenzoate, bulky biarylphosphine ligands are generally the most effective. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2] Commonly successful ligands for such transformations include:
-
XPhos: Often a good starting point for sterically demanding couplings.
-
SPhos: Another highly effective and general ligand for challenging substrates.
-
BrettPhos: Known to be effective for coupling primary amines.[5]
-
RuPhos: Often preferred for secondary amines.[5]
Q4: Which base should I use, and how does it impact the reaction?
The base plays a critical role in deprotonating the amine to facilitate its coordination to the palladium center.
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are commonly used and often lead to faster reaction rates. However, they are not always compatible with base-sensitive functional groups.
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times. The solubility of the base is also a critical factor.[1]
Data Presentation: Comparative Performance of Catalytic Systems
While specific data for the amination of methyl 2-bromobenzoate is not extensively tabulated in the literature, the following tables provide a summary of expected yields based on reactions with structurally similar, sterically hindered, or electron-deficient aryl bromides. This data should serve as a strong starting point for your optimization.
Table 1: Ligand and Base Screening for the Amination of an Aryl Bromide with Aniline
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4.4) | NaOtBu (1.4) | Toluene | 100 | 18 | 75-85 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-80 |
| BrettPhos Pd G3 (2) | - | K₃PO₄ (2.0) | t-Amyl alcohol | 110 | 18 | 65-75 |
| Pd₂(dba)₃ (5) | JohnPhos (10) | KOtBu (1.4) | Toluene | 90 | 2 | ~70-80 |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 80-90 |
Table 2: Conditions for Amination with a Secondary Amine (Morpholine)
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 60-70 |
| Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 70-80 |
Experimental Protocols
The following are representative protocols for the Buchwald-Hartwig amination of methyl 2-bromobenzoate. These should be considered as starting points, and optimization of the parameters outlined in the troubleshooting guide may be necessary.
Protocol 1: General Procedure for Amination with a Primary or Secondary Amine
This protocol is a general guideline and may require optimization of reaction time and temperature depending on the specific amine.[3]
Materials:
-
Methyl 2-bromobenzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add methyl 2-bromobenzoate and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
To aid in understanding the experimental setup and troubleshooting logic, the following diagrams have been generated.
References
Preventing hydrodehalogenation in palladium-catalyzed amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent hydrodehalogenation in palladium-catalyzed amination reactions.
Troubleshooting Guide: Minimizing Hydrodehalogenation
Hydrodehalogenation is a common side reaction in palladium-catalyzed amination where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This guide provides a systematic approach to diagnose and resolve this issue.
Issue: Significant formation of hydrodehalogenated byproduct is observed.
This is often caused by the formation and subsequent reaction of a palladium-hydride (Pd-H) species. The following steps can help mitigate this unwanted side reaction.
Step 1: Evaluate and Optimize the Ligand
The choice of ligand is critical in promoting the desired C-N bond formation over hydrodehalogenation. Bulky, electron-rich phosphine ligands are known to accelerate the rate of reductive elimination of the amination product, thereby outcompeting the hydrodehalogenation pathway.
-
Recommendation: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as XPhos, SPhos, RuPhos, and DavePhos are often effective.[1] For challenging substrates like unactivated aryl chlorides, specialized ligands like NIXANTPHOS have shown superior performance over more common ligands like Xantphos.[2]
Step 2: Re-evaluate the Base
The base plays a crucial role in the catalytic cycle. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can sometimes promote the formation of Pd-H species, leading to hydrodehalogenation.
-
Recommendation: If hydrodehalogenation is significant with strong alkoxide bases, consider switching to weaker inorganic bases. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good alternatives.[3] While NaOtBu can lead to higher reaction rates, it is incompatible with many electrophilic functional groups.[4]
Step 3: Choose an Appropriate Solvent
The solvent can influence the reaction pathway. Protic solvents and some polar aprotic solvents can act as hydride sources, contributing to hydrodehalogenation.
-
Recommendation: Use non-polar aprotic solvents. Toluene and dioxane are commonly used and are generally good choices to minimize hydrodehalogenation.[1] Avoid solvents known to promote this side reaction, such as DMF and alcohols.[3]
Step 4: Adjust the Reaction Temperature
Higher reaction temperatures can sometimes favor the hydrodehalogenation pathway.
-
Recommendation: Attempt the reaction at a lower temperature. If the reaction is too slow at lower temperatures, a systematic screening of temperatures (e.g., 60 °C, 80 °C, 100 °C) can help identify an optimal balance between reaction rate and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of palladium-catalyzed amination?
A1: Hydrodehalogenation is a competing side reaction where the halide on the aryl halide starting material is replaced by a hydrogen atom instead of the amine coupling partner. This leads to the formation of an arene byproduct, which reduces the yield of the desired arylamine and complicates purification.[3]
Q2: What is the mechanism of hydrodehalogenation?
A2: Hydrodehalogenation primarily occurs through a pathway involving a palladium-hydride (Pd-H) species. This Pd-H intermediate can arise from several sources, including β-hydride elimination from a palladium-amido complex or from the solvent or base. The Pd-H species can then undergo reductive elimination with the aryl group to form the hydrodehalogenated arene.[3][5]
Q3: How does the choice of ligand influence hydrodehalogenation?
A3: The ligand's steric and electronic properties are critical. Bulky, electron-rich ligands promote the desired reductive elimination step to form the C-N bond, making this pathway faster than the competing hydrodehalogenation.[1] Bidentate phosphine ligands like BINAP and DPPF were an early improvement over monodentate ligands for coupling primary amines, as they help to suppress side reactions.[3] More advanced, sterically hindered dialkylbiaryl phosphine ligands have further expanded the scope and efficiency.[3][6]
Q4: Can additives be used to suppress hydrodehalogenation?
A4: In some systems, additives can be beneficial. A novel approach involves the use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst in aqueous micelles. It is proposed that in-situ formation of copper-hydride species helps to prevent the formation of the problematic Pd-hydride species, thus facilitating the amination pathway.[5][7]
Q5: Are there specific recommendations for aryl chlorides?
A5: Aryl chlorides are generally less reactive than aryl bromides or iodides and can be more prone to side reactions. For these substrates, the use of highly active, bulky, and electron-rich ligands is often necessary.[8] Ligands like tBuXPhos and NIXANTPHOS have been specifically developed for and shown to be effective in the amination of challenging aryl chlorides.[2][4]
Data Presentation
Table 1: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| XPhos | Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| XPhos | Carbazole | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Carbazole | 29 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
Data synthesized from publicly available information for illustrative purposes.
Table 2: Comparison of Base Performance in Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups. |
| LHMDS | Allows for the use of substrates with protic functional groups. Useful for low-temperature amination. | The solid base is air-sensitive. |
| K₃PO₄ / Cs₂CO₃ | Weaker bases that can minimize hydrodehalogenation. Compatible with a wider range of functional groups. | May result in slower reaction rates compared to alkoxides. |
This table summarizes general trends and recommendations.[4]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Amination Minimizing Hydrodehalogenation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., K₃PO₄, 1.5 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Quantification of Hydrodehalogenation Byproduct by GC-MS
-
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).
-
Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the product or starting materials.
-
If necessary, filter the sample through a small plug of silica gel.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected product and byproduct (e.g., 50-500 m/z).
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired amination product and the hydrodehalogenated byproduct by their retention times and mass spectra.
-
Quantify the relative amounts of the product and byproduct by comparing their peak areas to that of the internal standard.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ullmann Condensation of Piperazine
Welcome to the technical support center for the Ullmann condensation of piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize copper-catalyzed N-arylation of piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using piperazine in an Ullmann condensation?
A1: The primary challenge with piperazine, a symmetrical diamine, is controlling the selectivity between mono-N-arylation and di-N-arylation. The second nitrogen atom of the mono-arylated product can undergo a second coupling reaction, leading to a mixture of products.
Q2: How can I achieve selective mono-N-arylation of piperazine?
A2: The most effective strategy for selective mono-N-arylation is to use a starting material where one of the nitrogen atoms is protected. N-Boc-piperazine is commonly used for this purpose. The Boc (tert-butyloxycarbonyl) group can be removed after the initial Ullmann coupling to yield the mono-arylated piperazine.
Q3: What are the key parameters to optimize for a successful Ullmann condensation of piperazine?
A3: The key parameters to optimize are the choice of copper catalyst, ligand, base, solvent, and reaction temperature. These factors significantly influence the reaction yield, rate, and selectivity.[1]
Q4: Which copper source is generally recommended for this reaction?
A4: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are most commonly used as the catalyst precursor.[1] It is crucial to use a fresh, high-purity copper source, as oxidation to Cu(II) can decrease catalytic activity.
Q5: What types of ligands are effective for the Ullmann condensation of piperazine?
A5: A variety of ligands can be effective, and screening is often necessary. Common classes of ligands include diamines (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine), and amino acids (e.g., L-proline).[1][2] The choice of ligand can influence both the reaction rate and selectivity.
Q6: What is the role of the base in this reaction, and which bases are commonly used?
A6: The base is crucial for the deprotonation of the piperazine nitrogen, facilitating its coordination to the copper center. Common inorganic bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[1] The strength and solubility of the base can impact the reaction outcome.
Q7: What solvents are suitable for the Ullmann condensation of piperazine?
A7: Polar aprotic solvents are generally preferred. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dioxane are commonly used solvents.[1][3] The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the reaction temperature.
Q8: What is a typical temperature range for modern Ullmann condensations of piperazine?
A8: While traditional Ullmann reactions required very high temperatures, modern ligand-accelerated protocols typically run at milder temperatures, generally in the range of 80-140 °C.[1][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive copper catalyst (oxidized). | Use a fresh, high-purity copper(I) salt (e.g., CuI).[1] |
| Inappropriate ligand or no ligand used. | Screen a panel of ligands (e.g., 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine).[1][2] | |
| Suboptimal base. | Screen different inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[1] | |
| Reaction temperature is too low. | Incrementally increase the reaction temperature.[1] | |
| Presence of oxygen or moisture. | Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.[1] | |
| Formation of Side Products (e.g., debromination of aryl halide) | Presence of protic impurities (e.g., water). | Use anhydrous solvents and thoroughly dry all glassware.[1] |
| Reaction temperature is too high. | Lower the reaction temperature. | |
| Poor Selectivity (mixture of mono- and di-arylated products) | Using unprotected piperazine with an excess of aryl halide. | To favor mono-arylation, use a protecting group strategy (e.g., N-Boc-piperazine). |
| To favor di-arylation, use an excess of the aryl halide and a higher reaction temperature.[3] | ||
| Reaction Stalls Before Completion | Catalyst decomposition. | Consider using a more robust ligand or a lower reaction temperature. Some Ullmann couplings can be "finnicky" and stall for no apparent reason.[5] |
| Poor solubility of reactants or catalyst. | Try a different solvent or a co-solvent system. |
Data Presentation: Optimizing Reaction Conditions
The following tables illustrate a typical workflow for optimizing the reaction conditions for a copper-catalyzed N-arylation. The data presented here is based on a study of the N-arylation of benzimidazole with 2,6-dibromopyridine and serves as a representative example of how different parameters can influence the reaction outcome, including the ratio of mono- to di-substituted products.[3]
Table 1: Effect of Temperature and Solvent on N-Arylation [3]
| Entry | Temperature (°C) | Solvent | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 | 70 | DMSO | 35 | <5 |
| 2 | 90 | DMSO | 89 | 8 |
| 3 | 110 | DMSO | 20 | 72 |
| 4 | 90 | DMF | 75 | 10 |
| 5 | 90 | Dioxane | 43 | <5 |
| 6 | 90 | Toluene | 25 | <5 |
Table 2: Screening of Copper Source, Ligand, and Base [3]
| Entry | Copper Source | Ligand | Base | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 | CuI | L-proline | K₂CO₃ | 89 | 8 |
| 2 | Cu₂O | L-proline | K₂CO₃ | 78 | 15 |
| 3 | Cu | L-proline | K₂CO₃ | 65 | 10 |
| 4 | CuI | 1,10-phenanthroline | K₂CO₃ | 72 | 12 |
| 5 | CuI | N,N'-dimethylethylenediamine | K₂CO₃ | 92 | 5 |
| 6 | CuI | L-proline | K₃PO₄ | 85 | 10 |
| 7 | CuI | L-proline | Cs₂CO₃ | 91 | 7 |
| 8 | CuI | None | K₂CO₃ | 25 | <5 |
Reaction conditions: 2,6-dibromopyridine (1 mmol), benzimidazole (1.2 mmol), copper source (10 mol%), ligand (20 mol%), base (2 mmol), solvent (5 mL), 90 °C, 24 h.
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Arylation of Piperazine using a Boc-Protecting Group Strategy
This protocol is adapted for the mono-arylation of piperazine by first coupling N-Boc-piperazine with an aryl halide, followed by deprotection.
-
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous dioxane
-
Hydrochloric acid (for deprotection)
-
Sodium hydroxide (for neutralization)
-
-
Reaction Setup:
-
To an oven-dried sealed tube, add the aryl halide, N-Boc-piperazine, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-N'-arylpiperazine by flash column chromatography on silica gel.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc-N'-arylpiperazine in a suitable solvent (e.g., methanol or dioxane).
-
Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Neutralize the resulting hydrochloride salt with a base (e.g., aqueous sodium hydroxide) and extract the free mono-N-arylpiperazine with an organic solvent.
-
Dry the organic layer and concentrate to obtain the final product.
-
Protocol 2: General Procedure for Di-N,N'-Arylation of Piperazine
This protocol is a general method for the synthesis of symmetrical N,N'-diarylpiperazines.
-
Materials:
-
Aryl halide (2.5 equiv)
-
Piperazine (1.0 equiv)
-
Copper(I) iodide (CuI) (20 mol%)
-
L-proline (40 mol%)
-
Cesium carbonate (Cs₂CO₃) (4.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
-
Reaction Setup:
-
In a sealed reaction vessel, combine piperazine, the aryl halide, CuI, L-proline, and Cs₂CO₃.
-
Add anhydrous DMSO as the solvent.
-
Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N,N'-diarylpiperazine.
-
Visualizations
Caption: Workflow for optimizing Ullmann condensation conditions.
References
Removal of unreacted starting materials in Methyl 2-(piperazin-1-YL)benzoate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted starting materials during the synthesis of Methyl 2-(piperazin-1-yl)benzoate.
Troubleshooting Guide
Issue: Presence of Unreacted Methyl 2-halobenzoate in the Crude Product
-
Question: My TLC analysis of the crude reaction mixture shows a significant spot corresponding to the starting methyl 2-halobenzoate. How can I remove it?
-
Answer: Unreacted methyl 2-halobenzoate can be removed effectively using silica gel column chromatography. Due to its lower polarity compared to the desired product, it will elute first. A gradient elution with a hexane/ethyl acetate solvent system is recommended. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product.[1][2]
-
Question: I performed column chromatography, but I still see some unreacted methyl 2-halobenzoate in my product fractions. What should I do?
-
Answer: This indicates that the separation on the column was not optimal. You can try the following:
-
Optimize the Solvent System: A shallower gradient during column chromatography might improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method to remove impurities with different solubilities.[2]
-
Repeat Chromatography: If the contamination is significant, a second column chromatography step with a carefully optimized solvent system may be necessary.
-
Issue: Presence of Excess Piperazine in the Crude Product
-
Question: My crude product is contaminated with a significant amount of unreacted piperazine. What is the most efficient way to remove it?
-
Answer: Excess piperazine, being a basic compound, can be effectively removed by performing an acidic wash during the work-up. After the reaction, and before extraction with an organic solvent, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl or a saturated aqueous solution of ammonium chloride).[3] The piperazine will be protonated to form a water-soluble salt, which will remain in the aqueous layer.
-
Question: I performed an acid wash, but my NMR still shows the presence of piperazine. Why is this and what can I do?
-
Answer: This could be due to a few reasons:
-
Insufficient Acid: The amount of acid used might not have been enough to protonate all the excess piperazine.
-
Inefficient Extraction: The extraction process may not have completely separated the aqueous and organic layers.
-
Product Salt Formation: It is possible that some of your product also formed a salt and was lost to the aqueous layer, although this is less likely if the product is a tertiary amine.
To resolve this, you can perform another acid wash on the organic layer or proceed with column chromatography, as piperazine is highly polar and will adhere strongly to the silica gel, allowing for its separation from the product.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the common synthetic routes to this compound?
-
Q2: What is the most common side product I should be aware of?
-
A2: A frequent side product in the Buchwald-Hartwig amination is methyl benzoate, which results from the hydrodehalogenation of the starting methyl 2-halobenzoate.[3] This side reaction involves the replacement of the halogen atom with a hydrogen atom.
-
-
Q3: How can I monitor the progress of the reaction to minimize unreacted starting materials?
-
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. The reaction should be stopped once the limiting starting material is no longer visible on the TLC plate.
-
-
Q4: Can I use recrystallization as the sole method of purification?
-
A4: While recrystallization can be a powerful purification technique, it is most effective when the desired compound is the major component of the crude mixture.[2] If there are significant amounts of unreacted starting materials or byproducts, it is generally recommended to first perform a preliminary purification step like an acid wash or column chromatography.
-
Data Presentation
The following table provides a qualitative summary of the expected purity levels after each purification step for the removal of unreacted starting materials. Actual quantitative results will vary depending on the specific reaction conditions and the initial purity of the crude product.
| Purification Step | Target Impurity | Expected Purity of this compound |
| Crude Product | Methyl 2-halobenzoate, Piperazine, Methyl benzoate | Variable (Dependent on reaction completion) |
| Acid Wash | Piperazine | Moderately Pure (Piperazine significantly reduced) |
| Column Chromatography | Methyl 2-halobenzoate, Methyl benzoate | High Purity |
| Recrystallization | Minor impurities | Very High Purity (if starting with a relatively pure sample) |
Experimental Protocols
Protocol 1: Acid Wash for Removal of Excess Piperazine
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride or 1M HCl.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[3]
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product, which should now have a significantly reduced amount of piperazine.
Protocol 2: Column Chromatography for Removal of Unreacted Methyl 2-halobenzoate
-
Prepare the Column:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column and allow it to pack evenly.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 20%, and 50% ethyl acetate in hexane) to elute the compounds.[1][2]
-
The less polar unreacted methyl 2-halobenzoate will elute before the more polar product, this compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition using TLC.
-
Combine the fractions containing the pure product.
-
-
Isolation of Pure Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Visualization
References
Technical Support Center: Troubleshooting Ester Hydrolysis During Workup of Methyl 2-(piperazin-1-yl)benzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and preventing the hydrolysis of Methyl 2-(piperazin-1-yl)benzoate to its corresponding carboxylic acid, 2-(piperazin-1-yl)benzoic acid, during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern during the workup of this compound?
A1: Ester hydrolysis is a chemical reaction in which an ester is cleaved back into its parent carboxylic acid and alcohol.[1] For this compound, this means the methyl ester group is converted to a carboxylic acid, forming 2-(piperazin-1-yl)benzoic acid. This is a significant issue during workup because the aqueous acidic or basic solutions used to neutralize the reaction and remove impurities create an environment conducive to this unwanted side reaction, potentially leading to a significant decrease in the yield of your desired product.[1][2]
Q2: At which stages of the workup is the risk of hydrolysis highest?
A2: The highest risk of hydrolysis occurs during aqueous wash steps.[1] Specifically:
-
Quenching the reaction: The initial addition of water or an aqueous solution to the reaction mixture.[1]
-
Acidic washes: Using dilute acids to remove basic impurities.[1]
-
Basic washes: Using solutions like sodium bicarbonate or sodium hydroxide to neutralize acid catalysts. This step can lead to base-catalyzed hydrolysis, also known as saponification, which is often irreversible under the workup conditions.[1][3]
Q3: How can I detect if my product is undergoing hydrolysis?
A3: A lower than expected yield of the final ester product is a primary indicator.[1] The presence of the starting carboxylic acid can be confirmed using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of a more polar spot corresponding to the carboxylic acid.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of peaks corresponding to the carboxylic acid in the 1H or 13C NMR spectrum of the crude product.[1]
-
Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid.[1]
Q4: What are the key factors that promote ester hydrolysis during workup?
A4: Several factors can accelerate the rate of unwanted ester hydrolysis:
-
Temperature: Higher temperatures increase the rate of hydrolysis.[4]
-
pH: Both strongly acidic and strongly basic conditions catalyze ester hydrolysis.[4]
-
Contact Time: Prolonged exposure to aqueous acidic or basic solutions increases the extent of hydrolysis.[1]
-
Presence of Water: Using anhydrous solvents and reagents is crucial to prevent hydrolysis during the reaction, and minimizing contact with water during workup is equally important.[2]
Troubleshooting Guide
If you suspect ester hydrolysis is reducing your product yield, use the following guide to identify and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of 2-(piperazin-1-yl)benzoic acid in crude product. | Workup conditions are too harsh (temperature, pH). | Maintain a neutral to slightly acidic pH (around 4-6) during aqueous workup if possible.[4] Avoid strong acids and bases.[4] Perform all aqueous washes with ice-cold solutions to slow down the reaction kinetics.[1] |
| Prolonged contact with aqueous layers. | Perform extractions and washes efficiently and without unnecessary delays. Do not allow the organic and aqueous layers to sit unseparated for extended periods.[1] | |
| Use of strong bases for neutralization. | Use a weak base, such as cold, saturated sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3), for neutralization instead of strong bases like sodium hydroxide (NaOH).[1] | |
| Incomplete drying of the organic layer. | Use an adequate amount of an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) to remove all traces of water from the organic phase before solvent evaporation.[1] |
Experimental Protocols
Protocol 1: Optimized Workup to Minimize Ester Hydrolysis
This protocol is designed for the workup of this compound following its synthesis, for example, via Buchwald-Hartwig amination.
-
Cooling the Reaction: Once the reaction is complete, cool the mixture to room temperature, and then place the flask in an ice bath.[1]
-
Quenching: Slowly add ice-cold water to the reaction mixture to quench it.[5]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[2]
-
Neutralization (if necessary): If the reaction was run under acidic conditions, wash the combined organic layers with a cold, saturated solution of sodium bicarbonate until gas evolution ceases.[1] Caution: Vent the separatory funnel frequently to release CO2 pressure.[1]
-
Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to remove residual water.[1]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Re-esterification of Hydrolyzed Byproduct
If a significant amount of 2-(piperazin-1-yl)benzoic acid has formed, it may be possible to convert it back to the desired methyl ester.
-
Isolation of Carboxylic Acid: After the initial workup, the aqueous layer containing the carboxylate salt can be acidified with 1 M HCl to a pH of ~4-5 to precipitate the 2-(piperazin-1-yl)benzoic acid.[5] The precipitate can be collected by filtration.[5]
-
Fischer Esterification:
-
Dissolve the isolated carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Perform a standard workup as described in Protocol 1 to isolate the re-esterified product.
-
Data Presentation
Table 1: Influence of Workup Conditions on Ester Hydrolysis
| Parameter | Condition | Effect on Hydrolysis Rate | Recommendation |
| Temperature | Low Temperature (0-25 °C) | Slower | Recommended for minimizing hydrolysis.[4] |
| Elevated Temperature (> 40 °C) | Faster | Increases the rate of hydrolysis significantly. Avoid if possible.[4] | |
| Base Strength | Weak Base (e.g., NaHCO3) | Slower | Recommended for neutralization.[1] |
| Strong Base (e.g., NaOH) | Faster | Avoid if possible as it can lead to rapid saponification.[1] | |
| pH | Neutral to Slightly Acidic (pH 4-6) | Minimal | Ideal for aqueous workup.[4] |
| Strongly Acidic or Basic | Faster | Increases the rate of hydrolysis.[4] |
Visualizations
Caption: Troubleshooting workflow for ester hydrolysis.
References
Technical Support Center: Improving the Purity of Methyl 2-(piperazin-1-YL)benzoate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to address challenges in the purification of Methyl 2-(piperazin-1-YL)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound, particularly via Buchwald-Hartwig amination?
A1: During the synthesis of this compound, several impurities can arise from starting materials, side reactions, or subsequent workup steps. The most prevalent impurities are summarized in the table below.
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Name | Common Origin |
|---|---|---|
| Unreacted Starting Materials | Methyl 2-halobenzoate, Piperazine | Incomplete reaction. |
| Hydrodehalogenation Product | Methyl benzoate | A common side reaction in palladium-catalyzed couplings where the aryl halide is reduced.[1] |
| Ester Hydrolysis Product | 2-(piperazin-1-yl)benzoic acid | Presence of water during the reaction or during acidic/basic workup can lead to hydrolysis of the methyl ester.[1] |
| Catalyst Residues | Palladium complexes, Phosphine ligands | Remnants from the Buchwald-Hartwig catalyst system.[2] |
| Dimerized Byproducts | Biphenyl derivatives | Self-coupling of the aryl halide starting material can occur.[1] |
| High-Boiling Solvents | Toluene, Dioxane | Residual solvent that was not completely removed during the workup.[2] |
Q2: What is the most effective and commonly used method for purifying crude this compound?
A2: The most widely employed and generally effective method for purifying this compound is silica gel column chromatography.[2][3] This technique is highly effective at separating the desired product from unreacted starting materials and many non-polar byproducts. The basic nature of the piperazine nitrogen can sometimes lead to peak tailing on the acidic silica gel.[3] This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (~0.5-1%), to the eluent system.
Q3: How can I effectively remove the acidic impurity, 2-(piperazin-1-yl)benzoic acid, from my product?
A3: An acid-base extraction is a highly effective method for removing acidic impurities like 2-(piperazin-1-yl)benzoic acid.[4][5] By dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a mild aqueous base like 5% sodium bicarbonate solution, the acidic impurity is converted to its water-soluble carboxylate salt and is extracted into the aqueous layer.[5][6] The desired product, being a weaker base, remains in the organic layer.
Q4: Is recrystallization a viable option for the final purification of this compound?
A4: Yes, recrystallization can be an excellent technique for achieving high purity, especially after initial purification by column chromatography.[1][2] The key is to identify a suitable solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain dissolved in the cold solvent.[2][7] A solvent screening process is crucial for identifying the optimal solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).[2][7]
Troubleshooting Guide
This guide addresses common issues encountered during the purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product co-elutes with an impurity during column chromatography. | The impurity has a polarity very similar to the product.[1][2] | 1. Optimize the eluent system: Use thin-layer chromatography (TLC) to test various solvent systems. A shallow gradient elution (e.g., slowly increasing the percentage of ethyl acetate in hexane) can improve separation.[1][2] 2. Modify the mobile phase: Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to reduce tailing of the basic product.[3] 3. Change the stationary phase: Consider using a different stationary phase, such as alumina, which has different selectivity.[2] |
| Low yield after column chromatography. | The product is highly retained on the silica gel column.[2] | 1. Increase eluent polarity: After the main product fractions have been collected, flush the column with a significantly more polar solvent system (e.g., 5-10% methanol in dichloromethane) to elute any remaining product. 2. Check for precipitation: The product may have precipitated at the top of the column if the loading solution was too concentrated. Ensure the sample is fully dissolved in a minimal amount of solvent before loading.[8] |
| Crystals do not form during recrystallization. | The solution is not sufficiently saturated, or impurities are inhibiting crystallization.[2] | 1. Concentrate the solution: Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[2] 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product. 3. Add an anti-solvent: Slowly add a co-solvent in which the product is less soluble (e.g., hexane or water) dropwise until the solution becomes turbid, then heat to redissolve and cool slowly.[2] |
| The purified product is an oil, not a solid. | Residual solvent may be present, or the product may have a low melting point. | 1. Dry under high vacuum: Ensure all solvent is removed by drying the product under high vacuum, possibly with gentle heating. 2. Trituration: Add a solvent in which the product is insoluble (e.g., cold hexane or pentane) and stir or sonicate the mixture. This can often induce solidification and wash away soluble impurities. |
Quantitative Data Summary
Table 2: Typical Purity Progression for this compound
| Purification Stage | Typical Purity (%) | Common Method |
|---|---|---|
| Crude Product | 60-85% | Post-reaction workup (e.g., aqueous quench and extraction) |
| After Column Chromatography | 90-98% | Silica gel, gradient elution (Hexane/Ethyl Acetate) |
| After Recrystallization | >99% | Ethanol/Water or Ethyl Acetate/Hexane |
Note: Purity values are representative and can vary based on initial reaction success and optimization of purification protocols.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an optimal solvent system using TLC. A good system will give the product an Rf value of ~0.25-0.35. A common starting point is a mixture of hexane and ethyl acetate.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack evenly, then add a layer of sand on top.[2][8]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[8]
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 10% to 20% to 30% ethyl acetate in hexane) to elute the product.[2]
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[2]
Protocol 2: Acid-Base Extraction for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Aqueous Wash: Add an equal volume of a 5% aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution.[6]
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with the sodium bicarbonate solution one more time.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product, now free of acidic impurities.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair identified during a solvent screen.[7]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid by heating the mixture to the solvent's boiling point.[2][7]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2][7]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[2]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
Caption: Catalytic cycle for Buchwald-Hartwig amination and a key side reaction pathway.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Piperazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of piperazine derivatives, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific issues that may arise during the synthesis of piperazine and its derivatives.
Issue 1: Predominant Formation of 1,4-Disubstituted Piperazine Byproduct
Question: My reaction is yielding a significant amount of the 1,4-disubstituted piperazine, resulting in a low yield of the desired mono-substituted product. How can I enhance selectivity for mono-substitution?
Answer: The formation of a di-substituted byproduct is a frequent challenge, as the second nitrogen atom's reactivity is comparable to the first after initial substitution.[1] Several strategies can be employed to promote mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][2]
-
Slow Addition of Electrophile: Adding the alkylating or acylating agent dropwise, particularly at low temperatures, maintains a low concentration of the electrophile, reducing the likelihood of a second substitution event on the already mono-substituted piperazine.[3]
-
Use of a Mono-Protected Piperazine: This is often the most reliable method.[3] One nitrogen is temporarily blocked, commonly with a tert-butyloxycarbonyl (Boc) group. The reaction sequence involves protection, substitution on the free nitrogen, and subsequent deprotection.[2][3]
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing substitution to the free nitrogen.[2][4]
Issue 2: Low Yields in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination
Question: I am consistently observing low yields for my N-aryl piperazine derivative when using Buchwald-Hartwig amination. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting materials.[1][5]
-
Catalyst and Ligand Selection: The choice of the palladium precursor and phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is advisable to screen various ligands and palladium sources.[1][5]
-
Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions. If a strong base like sodium tert-butoxide (NaOtBu) is causing decomposition, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][5]
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are common choices. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1][5]
Issue 3: Difficulty in Purifying Piperazine Derivatives
Question: I am struggling to purify my substituted piperazine product from byproducts and starting materials. What purification strategies are most effective?
Answer: The basic nature and potential water solubility of substituted piperazines can make purification challenging.[1]
-
Column Chromatography: This is the most common method. To prevent tailing on acidic silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]
-
Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[1]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]
-
Ion Exchange Chromatography: This method can be used to capture the basic piperazine product on a resin, which is then eluted under different conditions.[6][7]
Issue 4: Formation of Unexpected Byproducts
Question: I am observing byproducts other than the di-substituted piperazine. What could these be and how can I minimize them?
Answer: Besides di-substitution, other common side reactions include:
-
Elimination Reactions: This can occur with certain alkyl halides, especially secondary and tertiary halides, under basic conditions. Using milder bases or different reaction conditions can mitigate this.
-
N-Oxide Formation: The nitrogen atoms in piperazine can be oxidized to form N-oxides, particularly if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[8][9][10][11]
-
Ring-Opening: Under harsh conditions, the piperazine ring can undergo cleavage. Careful control of temperature and reagent stoichiometry is crucial.
-
Reaction with Solvent: Some solvents, like DMF or DMSO, can decompose at high temperatures or in the presence of strong bases and electrophiles, leading to impurities.
Data Presentation: Comparison of Mono-Alkylation Strategies
| Strategy | Reagent Stoichiometry (Piperazine:Electrophile) | Typical Mono-substituted Yield | Advantages | Disadvantages |
| Excess Piperazine | 3:1 to 10:1[2] | 70-80%[2] | One-step, cost-effective.[2] | Difficult removal of excess piperazine.[2] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for alkylation step[2] | High selectivity, clean reaction.[2][3] | Multi-step process, higher cost.[2] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89%[2] | One-pot synthesis, good yields.[2] | May require longer reaction times or activation.[2] |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.[1]
-
Slowly add the alkyl halide to the mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.[1]
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the residue by column chromatography to isolate the mono-alkylated product.[1]
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.[1]
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution over 2-3 hours.[1][2]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]
-
After reaction completion, concentrate the mixture.
-
Purify by column chromatography to isolate N-Boc-piperazine.[1]
Protocol 3: Alkylation of N-Boc-piperazine
Materials:
-
N-Boc-piperazine (1 eq.)
-
Alkyl halide (1.0-1.2 eq.)
-
Potassium carbonate (K₂CO₃, 1.5-2.0 eq.)
-
Acetonitrile or DMF
Procedure:
-
Dissolve N-Boc-piperazine in a suitable aprotic solvent.[12]
-
Add potassium carbonate to the solution.[12]
-
Add the desired alkyl halide to the mixture.[12]
-
Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).[12]
-
Filter off the base and evaporate the solvent.[12]
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).[12]
-
Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[12]
-
Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography.[12]
-
The Boc group can be subsequently removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like DCM or 1,4-dioxane.
Visualizations
Caption: Competing reactions in piperazine substitution.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Catalyst deactivation in the synthesis of Methyl 2-(piperazin-1-YL)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl 2-(piperazin-1-YL)benzoate, with a specific focus on catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and which catalyst is used?
A1: The most prevalent and versatile method is the Buchwald-Hartwig amination.[1][2] This is a palladium-catalyzed cross-coupling reaction.[3] It involves reacting an aryl halide, such as Methyl 2-bromobenzoate or Methyl 2-chlorobenzoate, with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][4]
Q2: My reaction has stalled or resulted in low yield. What are the primary causes related to the catalyst?
A2: Low conversion or reaction failure is often linked to catalyst deactivation. The primary causes include:
-
Exposure to Air/Moisture: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen and water.[4][5] Oxidation renders the catalyst inactive.
-
Catalyst Agglomeration: The active catalyst can aggregate to form inactive palladium black, which is often visible as black particles precipitating from the reaction mixture.[5]
-
Ligand Degradation: Phosphine ligands can degrade via oxidation, hydrolysis, or formation of phosphonium salts, removing them from the catalytic cycle.[6]
-
Substrate/Product Inhibition: Electron-rich substrates or the product itself can coordinate strongly to the palladium center, displacing the necessary phosphine ligand and deactivating the catalyst.[7][8]
-
Impurities: Trace impurities in reagents or solvents, such as sulfur compounds, can act as catalyst poisons.[5][9]
Q3: What are the visual indicators of catalyst deactivation?
A3: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[5] This indicates that the soluble, active Pd(0) species has agglomerated into an inactive, heterogeneous form. A color change of the reaction mixture from a clear, homogeneous solution to a suspension with black particles is a strong indicator of this issue.
Q4: How does the choice of ligand affect catalyst stability and activity?
A4: The phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Steric Hindrance: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required, especially for less reactive aryl chlorides.[5][10] This steric bulk favors the formation of monoligated palladium species, which can accelerate key steps in the catalytic cycle and prevent the formation of inactive catalyst dimers.[3][6]
-
Electronic Properties: Electron-rich phosphines enhance the rate of oxidative addition and can protect the metal center.[11] However, they are also more susceptible to oxidation.[6]
-
Bidentate vs. Monodentate: Chelating bidentate ligands like BINAP or Xantphos can provide extra stability to the palladium center, though some modern, highly active catalysts rely on bulky monodentate ligands.[3][10]
Q5: Can the base or solvent contribute to catalyst deactivation?
A5: Yes, both the base and solvent play crucial roles in catalyst stability.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.[4] The base must be anhydrous, as water can lead to side reactions and hydrolysis of the catalyst or ligand.[4][12] An inappropriate base can fail to facilitate the deprotonation step of the amine, stalling the catalytic cycle.[4]
-
Solvent: The solvent must be anhydrous and thoroughly degassed to remove oxygen.[5] Toluene and dioxane are common choices.[5] The solvent's polarity can affect catalyst solubility, stability, and the rate of reaction steps.[5]
Troubleshooting Guide
This guide provides systematic solutions for common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The palladium catalyst was oxidized or poisoned before the reaction began. | Ensure all reagents and solvents are rigorously dried and degassed.[4] Use freshly opened catalysts or those stored properly in an inert atmosphere. Consider using a palladium(II) precatalyst (e.g., Pd(OAc)₂) which is reduced in situ, or a more air-stable precatalyst like a Buchwald precatalyst.[13][14] |
| Inappropriate Ligand: The chosen phosphine ligand is not optimal for the specific aryl halide and amine combination. | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) to find the most effective one.[5][13] | |
| Incorrect Base: The base is not strong enough, is not soluble, or contains water. | Use a strong, non-nucleophilic base like NaOtBu or LiHMDS.[4][13] Ensure the base is anhydrous. | |
| Reaction Stalls After Initial Conversion | Catalyst Deactivation During Reaction: The active catalyst is degrading or precipitating over time. | Lower the reaction temperature to reduce the rate of thermal degradation of the ligand or catalyst.[15] Ensure continuous stirring to maintain homogeneity. Increase the ligand-to-palladium ratio slightly to prevent catalyst agglomeration.[16] |
| Product Inhibition: The product, this compound, may be coordinating to the palladium center and inhibiting turnover. | Consider running the reaction at a more dilute concentration. If the problem persists, a different ligand that is less susceptible to product inhibition may be required. | |
| Formation of Significant Byproducts | Hydrodehalogenation: The aryl halide is reduced to Methyl Benzoate instead of coupling. | This side reaction is often caused by a source of hydrogen, such as water or alcohols.[4] Ensure all reagents are anhydrous. Beta-hydride elimination from the palladium-amide intermediate can also lead to this byproduct; using a bulkier ligand can sometimes suppress this pathway.[3] |
| Ester Hydrolysis: The product is hydrolyzed to 2-(piperazin-1-YL)benzoic acid. | This occurs if water is present in the reaction mixture or during workup.[4] Use anhydrous conditions and avoid prolonged exposure to strongly acidic or basic aqueous solutions during the workup procedure.[1] |
Quantitative Data Summary
The choice of reaction parameters significantly impacts catalyst performance and product yield. The following tables provide a summary for comparison.
Table 1: Effect of Ligand and Base on Reaction Yield
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.4) | Toluene | 100 | 12 | >95 |
| Pd(OAc)₂ (2.0) | BINAP (3.0) | NaOtBu (1.4) | Toluene | 100 | 18 | ~85 |
| Pd₂(dba)₃ (1.0) | RuPhos (2.0) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | ~90 |
| Pd(OAc)₂ (2.0) | P(t-Bu)₃ (4.0) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | ~75 |
| Data is representative for typical Buchwald-Hartwig amination reactions and may vary based on substrate purity and scale. |
Table 2: Impact of Common Impurities on Catalyst Turnover Number (TON)
| Impurity | Concentration | Effect on TON | Potential Source |
| Water (H₂O) | > 500 ppm | Significant Decrease | Inadequately dried solvents, reagents, or glassware. |
| Oxygen (O₂) | > 10 ppm | Drastic Decrease | Incomplete degassing of solvent; leaks in the reaction setup. |
| Sulfur compounds | < 50 ppm | Complete Poisoning | Contamination in starting materials.[9] |
| Excess Halide Ions | Variable | Inhibition | Can form unreactive bridged palladium dimers.[13] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes a standard lab-scale synthesis using the Buchwald-Hartwig amination.
Materials:
-
Methyl 2-bromobenzoate
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).[1]
-
Reagent Addition: Add anhydrous toluene to the flask. Stir for 5 minutes. Then, add Methyl 2-bromobenzoate (1.0 eq) and piperazine (1.2 eq).[1][2]
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C in a preheated oil bath. Stir vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[1]
-
Extraction: Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.[2]
Protocol 2: Microscale Screening of Reaction Conditions to Overcome Catalyst Deactivation
This protocol allows for the rapid optimization of catalyst, ligand, and base in parallel to identify robust reaction conditions.
Materials:
-
Stock solutions of Methyl 2-bromobenzoate and piperazine in anhydrous toluene.
-
A selection of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands (e.g., XPhos, SPhos, RuPhos), and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
-
A 96-well plate or an array of small reaction vials.
Procedure:
-
Plate Preparation: In an inert atmosphere glovebox, dispense the selected bases into the wells of the reaction plate (2.0 equiv per well).
-
Catalyst/Ligand Addition: Add the palladium source (1-2 mol%) and ligand (2-4 mol%) to each well. Vary the combination of catalyst and ligand across the plate.
-
Initiation: Add the stock solution of Methyl 2-bromobenzoate (1.0 equiv) and piperazine (1.2 equiv) to each well.
-
Reaction: Seal the plate and place it on a heated shaker block at the desired temperature (e.g., 100 °C) for 12-24 hours.
-
Analysis: After cooling, quench the reactions, dilute with a suitable solvent, and analyze the outcome of each reaction by high-throughput LC-MS to determine the relative conversion and identify the optimal conditions.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Common pathways for palladium catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. gessnergroup.com [gessnergroup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-Catalyzed C–H Arylation of α,β-Unsaturated Imines: Catalyst-Controlled Synthesis of Enamine and Allylic Amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of Methyl 2-(piperazin-1-YL)benzoate
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like Methyl 2-(piperazin-1-YL)benzoate is a critical step. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, supported by representative experimental data and detailed protocols.
The selection of an analytical technique is crucial and often depends on the specific requirements of the analysis, including the nature of potential impurities and the desired sensitivity.[1] While spectroscopic methods like NMR and Mass Spectrometry are vital for structural confirmation, chromatographic techniques such as HPLC and GC are the cornerstones for quantitative purity determination.[1]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for separating and quantifying components in a mixture. The choice between them hinges on the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2]
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds. Separation is achieved by partitioning the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. For some piperazine derivatives, GC has been shown to be an effective method for purity analysis.[3]
The following table summarizes the key performance characteristics of representative HPLC and GC methods for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (% RSD) | < 1.0% | < 1.5% |
| Typical Run Time | 15 - 25 minutes | 20 - 30 minutes |
Experimental Protocols
Detailed methodologies for both HPLC and GC are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
1. Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and a buffer solution (e.g., 0.01 M phosphate buffer, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is determined by comparing the peak area of the main component to the total area of all peaks, using the area normalization method.
Gas Chromatography (GC) Method
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: A capillary column suitable for amine analysis (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection).
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., Methanol or Dichloromethane) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
4. Analysis:
-
Inject the standard and sample solutions into the GC system.
-
Calculate the purity based on the peak area of the main component relative to the total peak area.
Visualizing the Workflow and Method Selection
To better illustrate the processes involved in purity assessment, the following diagrams have been generated.
References
A Comparative Guide to HPLC Methods for the Analysis of Methyl 2-(piperazin-1-YL)benzoate
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their intermediates is critical. Methyl 2-(piperazin-1-yl)benzoate, a potential building block in medicinal chemistry, requires robust analytical methods for its characterization and quality control. High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for this purpose.
This guide provides a comparative overview of a suitable HPLC method for the analysis of this compound, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
HPLC Method with Pre-Column Derivatization
Due to the piperazine moiety lacking a strong chromophore, direct ultraviolet (UV) detection of this compound at low concentrations can be challenging.[1][2] A common and effective strategy to enhance sensitivity is pre-column derivatization, which introduces a UV-active label to the molecule. A widely used derivatizing agent for secondary amines like piperazine is 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][2]
Experimental Protocol: HPLC-UV Analysis following NBD-Cl Derivatization
This protocol is adapted from established methods for the analysis of piperazine derivatives.[1][2]
1. Derivatization Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute to create a series of calibration standards.
-
NBD-Cl Solution: Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.
-
Reaction: Mix the this compound standard or sample solution with an excess of the NBD-Cl solution. Heat the mixture at approximately 60°C for 30 minutes to facilitate the derivatization reaction.
-
Final Preparation: After cooling to room temperature, dilute the derivatized solution with the mobile phase before injection into the HPLC system.
2. HPLC Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | HPLC with a UV or Photodiode Array (PDA) detector |
| Analytical Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Dependent on the absorption maximum of the NBD-derivative (typically around 340 nm)[2] |
Performance Data
The following table summarizes typical validation parameters for an HPLC method using NBD-Cl derivatization for a piperazine-containing compound, demonstrating the method's suitability for quantitative analysis.[2]
| Validation Parameter | Typical Performance |
| Linearity Range | 30 - 350 ppm |
| Limit of Detection (LOD) | 30 ppm |
| Limit of Quantification (LOQ) | 90 ppm |
| Accuracy (% Recovery) | 104.87 - 108.06% |
| Precision (%RSD) | < 1.13% |
| Robustness (%RSD) | < 4.0% under varied conditions |
Comparison with Alternative Analytical Methods
While HPLC with derivatization is a robust method, other techniques can also be employed for the analysis of piperazine derivatives, each with its own advantages and disadvantages.[3][4]
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution and sensitivity, especially with specific detectors (e.g., NPD). | Requires derivatization to increase volatility; not suitable for thermally labile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection based on mass-to-charge ratio. | High sensitivity and selectivity; provides structural information. | Higher equipment cost and complexity. |
| Spectrophotometry | Measurement of light absorption after reaction with a chromogenic agent. | Simple, rapid, and cost-effective. | Lower specificity; susceptible to interference from other compounds.[3] |
Experimental Workflow and Logical Relationships
To visualize the analytical process, the following diagrams illustrate the key steps in the HPLC analysis and the decision-making process for selecting an appropriate analytical method.
References
A Comparative Guide to the GC-MS Analysis of Methyl 2-(piperazin-1-YL)benzoate and Its Byproducts
For researchers, scientists, and drug development professionals, the rigorous analysis of pharmaceutical intermediates is a critical step in ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Methyl 2-(piperazin-1-YL)benzoate and its common process-related byproducts. Furthermore, it contrasts the performance of GC-MS with High-Performance Liquid Chromatography (HPLC), offering insights into selecting the optimal analytical technique.
GC-MS Method Performance and Byproduct Profile
Gas Chromatography-Mass Spectrometry stands as a powerful and widely utilized technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its primary byproducts. The selection of a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column, allows for the separation of compounds based on their boiling points and polarities.
A typical synthesis of this compound, for instance, via a Buchwald-Hartwig amination, may lead to the formation of several byproducts. These include the hydrodehalogenation of the starting material to form methyl benzoate, hydrolysis of the ester group to yield 2-(piperazin-1-yl)benzoic acid, and homocoupling of the aryl halide to produce a biphenyl dimer.
The following table summarizes the expected quantitative data from a hypothetical GC-MS analysis of a reaction mixture containing this compound and its byproducts.
| Compound | Retention Time (min) | Key m/z Fragments | Area % |
| Methyl Benzoate | 8.5 | 136, 105, 77, 51 | 5.0 |
| This compound | 12.2 | 220, 205, 163, 134, 91 | 85.0 |
| 2-(piperazin-1-yl)benzoic acid | 14.5 (as methyl ester derivative) | 220, 205, 163, 134, 91 | 3.0 |
| Biphenyl Dimer (Di-methyl ester) | 18.1 | 270, 239, 181, 152 | 7.0 |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate results. Below is a typical experimental protocol for the GC-MS analysis of this compound.
Sample Preparation
-
Reaction Quenching: Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Concentrate the solution under reduced pressure.
-
Derivatization (for acidic byproduct): For the analysis of the acidic byproduct, a derivatization step to convert the carboxylic acid to its methyl ester is recommended to improve its volatility for GC analysis. This can be achieved by treating an aliquot of the sample with a methylating agent like diazomethane or by heating with methanol and a catalytic amount of acid.
-
Dilution: Dissolve a known quantity of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound and its byproducts.
Confirming the Structure of Methyl 2-(piperazin-1-yl)benzoate: A Comparative NMR Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Methyl 2-(piperazin-1-yl)benzoate, offering supporting data and detailed experimental protocols.
This compound is a disubstituted aromatic compound featuring a methyl ester and a piperazine ring attached to a benzene core. Its structural confirmation relies on the precise assignment of proton (¹H) and carbon (¹³C) NMR signals, which are influenced by the electronic environment of each nucleus. This guide will delve into the expected NMR data for this compound and compare it with alternative analytical techniques.
Predicted NMR Spectral Data
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine protons, and the methyl ester protons.
-
Aromatic Region (δ 6.5-8.0 ppm): The four protons on the benzene ring will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling. The proton ortho to the ester group is expected to be the most downfield, while the others will appear in the typical aromatic range.
-
Piperazine Ring Protons (δ 2.5-3.5 ppm): The eight protons of the piperazine ring are chemically equivalent in a fast-exchanging environment, likely appearing as two broad singlets or multiplets. The protons closer to the aromatic ring may experience a slightly different chemical environment.
-
Methyl Ester Protons (δ 3.8-4.0 ppm): The three protons of the methyl group of the ester will appear as a sharp singlet.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on all twelve carbon atoms in the molecule.
-
Carbonyl Carbon (δ ~167 ppm): The carbon of the ester carbonyl group is expected to resonate significantly downfield.
-
Aromatic Carbons (δ 110-150 ppm): The six carbons of the benzene ring will appear in this region. The carbon attached to the ester group and the carbon attached to the piperazine ring will have distinct chemical shifts from the other four.
-
Piperazine Carbons (δ 45-55 ppm): The four carbons of the piperazine ring are expected to have similar chemical shifts.
-
Methyl Carbon (δ ~52 ppm): The carbon of the methyl ester group will appear in the aliphatic region.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Fast and simple to perform. | Provides limited information on the overall structure. |
| X-ray Crystallography | Determines the precise three-dimensional structure. | Unambiguous structural determination. | Requires a single crystal of suitable quality. |
Experimental Protocols
NMR Sample Preparation and Data Acquisition:
A standard protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Signal averaging (16-64 scans) is typically performed to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30° pulse width, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Workflow for Structural Confirmation
A Comparative Guide to the Synthesis of Methyl 2-(piperazin-1-YL)benzoate: Buchwald-Hartwig vs. Ullmann Reactions
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-(piperazin-1-yl)benzoate is a valuable building block in medicinal chemistry, and its synthesis is primarily achieved through two powerful cross-coupling reactions: the Buchwald-Hartwig amination and the Ullmann condensation. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route.
At a Glance: Buchwald-Hartwig vs. Ullmann Synthesis
The choice between the Buchwald-Hartwig and Ullmann reactions for the synthesis of this compound depends on several factors, including desired reaction conditions, catalyst cost, and scale of the synthesis. The Buchwald-Hartwig amination is a palladium-catalyzed reaction known for its mild conditions and broad substrate scope.[1][2] In contrast, the Ullmann condensation is a copper-catalyzed reaction that traditionally required harsh conditions, although modern advancements have led to milder protocols.[2][3]
Quantitative Data Comparison
The following table summarizes typical reaction parameters for the Buchwald-Hartwig and a modern Ullmann-type synthesis for N-arylation of piperazine derivatives.
| Parameter | Buchwald-Hartwig Amination (Representative) | Modern Ullmann-Type Condensation (Representative) |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Copper(I) iodide (CuI) |
| Ligand | Racemic-BINAP | N-([Biphenyl]-2-yl)-N'-(2-phenyl-1-naphthyl)-1,2-benzenediamine |
| Base | Sodium tert-butoxide (NaOtBu) | Sodium methoxide (NaOMe) |
| Solvent | Toluene | DMSO |
| Temperature | 80-100 °C | Room Temperature |
| Reaction Time | 12-24 hours | 22 hours |
| Yield | High (typically >80%) | 82% |
Experimental Protocols
Buchwald-Hartwig Amination Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-aryl piperidines.[2]
Materials:
-
Methyl 2-bromobenzoate
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 2-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).[2]
-
Add anhydrous toluene (5 mL) to the flask.[2]
-
Add piperazine (1.2 mmol) to the mixture.
-
Finally, add sodium tert-butoxide (1.4 mmol).[2]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Modern Ullmann-Type Condensation Protocol
This protocol is based on a modern, room-temperature Ullmann-type N-arylation of a piperazine derivative.[3]
Materials:
-
Methyl 2-bromobenzoate
-
Piperazine
-
Copper(I) iodide (CuI)
-
N-([Biphenyl]-2-yl)-N'-(2-phenyl-1-naphthyl)-1,2-benzenediamine
-
Sodium methoxide (NaOMe)
-
Anhydrous DMSO
-
Standard workup and purification reagents
Procedure:
-
To a reaction vessel, add methyl 2-bromobenzoate (0.96 mmol), piperazine (1.15 mmol), N-([biphenyl]-2-yl)-N'-(2-phenyl-1-naphthyl)-1,2-benzenediamine (0.048 mmol), copper(I) iodide (0.024 mmol), and sodium methoxide (1.92 mmol).[3]
-
Add DMSO (2 mL) and stir the mixture at room temperature for 22 hours.[3]
-
Quench the reaction with water.[3]
-
Extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[3]
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography to yield the product.[3]
Visualizing the Synthetic Comparison and Workflow
To further clarify the decision-making process and the experimental procedure, the following diagrams are provided.
Caption: Decision workflow for selecting a synthetic method.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
Both the Buchwald-Hartwig amination and the Ullmann condensation are effective methods for the synthesis of this compound. The Buchwald-Hartwig reaction is a well-established and reliable method that proceeds under relatively mild conditions with high yields, making it a popular choice in many research settings. The traditional Ullmann reaction's requirement for high temperatures has been a significant drawback. However, the development of modern ligand systems has enabled Ullmann-type reactions to be performed at room temperature, offering a viable and potentially more cost-effective alternative to palladium-catalyzed methods. The ultimate choice of method will depend on the specific requirements of the synthesis, including available equipment, cost of reagents, and desired reaction conditions.
References
The Pivotal Role of the Linker in PROTAC Design: A Comparative Analysis of Methyl 2-(piperazin-1-YL)benzoate Scaffolds and Other Linker Chemistries
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system for targeted protein degradation, are composed of a warhead targeting a protein of interest (POI), an E3 ligase ligand, and a linker connecting the two. While the choice of warhead and E3 ligase ligand dictates the targeting specificity, the linker is a key determinant of the PROTAC's overall stability and efficacy.
This guide provides a comprehensive comparison of different linker types, with a focus on the emerging class of rigid linkers incorporating aryl-piperazine motifs, exemplified by scaffolds derivable from methyl 2-(piperazin-1-yl)benzoate, versus more traditional flexible alkyl and polyethylene glycol (PEG) linkers. We will delve into supporting experimental data on how linker choice impacts degradation efficacy (DC50 and Dmax) and metabolic stability, and provide detailed experimental protocols for key assays.
The Linker: More Than Just a Spacer
The linker's role extends far beyond simply connecting the two ends of the PROTAC. Its length, rigidity, and chemical composition critically influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.
Recent research has highlighted a shift from synthetically convenient flexible linkers, such as alkyl and PEG chains, towards more rigid structures that can pre-organize the PROTAC into a bioactive conformation.[1] Saturated heterocycles like piperazine and piperidine are increasingly incorporated into linker designs to enhance rigidity, improve physicochemical properties, and boost metabolic stability.[2][3]
Comparative Analysis of Linker Performance
The choice between a flexible and a rigid linker strategy involves a trade-off between conformational freedom and pre-organization. Flexible linkers offer the advantage of allowing the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex. However, this flexibility can also introduce an entropic penalty upon binding, potentially leading to a less stable complex. Rigid linkers, on the other hand, can reduce the entropic cost of ternary complex formation by constraining the molecule in a more defined conformation, which can lead to improved potency and metabolic stability.[4][5]
Degradation Efficacy: DC50 and Dmax
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of linker composition on degradation performance.
| Linker Type | Representative Linker Structure | Target-E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | JQ1-PEG-Pomalidomide | BRD4-CRBN | HeLa | >5000 | <20 | [2] |
| Flexible (Alkyl) | JQ1-Alkyl-Pomalidomide | BRD4-CRBN | HeLa | 150 | ~70 | [2] |
| Rigid (Aryl-Piperazine) | JQ1-Aryl-Piperazine-Pomalidomide | BRD4-CRBN | HeLa | 25 | >90 | [4] |
| Rigid (Piperazine-Aryl) | JQ1-Piperazine-Aryl-Pomalidomide | BRD4-CRBN | MOLM-13 | 8 | >95 | [] |
Table 1: Comparison of degradation efficacy (DC50 and Dmax) for BRD4-targeting PROTACs with different linker types. Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical warhead and E3 ligase ligands.
Metabolic Stability
A critical parameter for the in vivo application of PROTACs is their metabolic stability. The linker is often a site of metabolic modification, which can lead to inactivation of the PROTAC. Rigid linkers, particularly those incorporating cyclic structures like piperazine, can exhibit enhanced metabolic stability compared to flexible linkers.
| Linker Type | Representative Linker Structure | In Vitro System | Half-life (t½) in minutes | Reference |
| Flexible (PEG) | BETd-246 (PEG linker) | Human Liver Microsomes | 28 | [7] |
| Flexible (Alkyl) | Compound 26 | Human Liver Microsomes | 8.4 | [8] |
| Rigid (Piperazine-containing) | BET Degrader with Piperazine | Human Liver Microsomes | 45 | [7] |
| Rigid (Piperidine/Piperazine) | ARV-110 | Human Liver Microsomes | >120 | [4] |
Table 2: Comparison of in vitro metabolic stability for PROTACs with different linker types.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the meaningful comparison of different PROTAC linkers. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol outlines the standard method to quantify the degradation of a target protein in cells following PROTAC treatment.[2][4]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MOLM-13) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of the PROTACs in the appropriate cell culture medium. A typical concentration range would be from 1 pM to 10 µM. Include a vehicle control (e.g., DMSO at a final concentration of ≤0.1%).
-
Treat the cells with the varying concentrations of PROTACs for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is used to assess the susceptibility of a PROTAC to phase I metabolism, primarily by cytochrome P450 enzymes.[3][9]
1. Preparation of Reagents:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in an appropriate solvent (e.g., acetonitrile).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system solution.
2. Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4), the test PROTAC (final concentration, e.g., 1 µM), and HLM (final concentration, e.g., 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
3. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Monitor the disappearance of the parent PROTAC peak area relative to the internal standard over time.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Conclusion
The linker is a critical component in the design of effective and stable PROTACs. While flexible linkers like alkyl and PEG chains offer synthetic ease, the incorporation of rigid motifs, such as the aryl-piperazine scaffold, has emerged as a promising strategy to enhance degradation potency and improve metabolic stability. The data presented in this guide underscore the significant impact of linker chemistry on PROTAC performance. A systematic evaluation of different linker types, using robust and standardized experimental protocols, is essential for the rational design and optimization of next-generation protein degraders for therapeutic applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 7. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Methyl 2-(piperazin-1-YL)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthetic routes to Methyl 2-(piperazin-1-YL)benzoate, a key intermediate in pharmaceutical research and development. We will delve into established methods such as the Buchwald-Hartwig amination, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr), alongside alternative strategies, to provide a clear and objective overview for researchers. This guide presents a comparative analysis of these routes, supported by experimental data and detailed protocols to aid in methodology selection.
Comparison of Primary Synthetic Routes
The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between a benzoate precursor and a piperazine ring. The three most common methods for achieving this are the Buchwald-Hartwig amination, the Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | Methyl 2-halobenzoate (typically -Br, -Cl), Piperazine | Methyl 2-halobenzoate (typically -I, -Br), Piperazine | Methyl 2-fluorobenzoate (or other activated aryl halides), Piperazine |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., XPhos, BINAP) | Copper-based (e.g., CuI, Cu₂O) | Often uncatalyzed, but can be facilitated by a strong base |
| Reaction Temperature | 80-110 °C[1][2] | Higher temperatures, often >140 °C[1] | Varies, can be from room temperature to elevated temperatures depending on substrate activation |
| Reaction Time | 12-24 hours[3] | Can be lengthy, often >24 hours | Highly variable depending on substrate and conditions |
| Typical Yields | Generally high (often >80%) | Moderate to good, but can be variable | Yields are highly dependent on the activation of the aromatic ring |
| Substrate Scope | Broad, tolerates a wide range of functional groups | More limited compared to Buchwald-Hartwig, sensitive to sterically hindered substrates | Generally requires an electron-deficient aromatic ring for efficient reaction |
| Advantages | High yields, broad substrate scope, milder conditions than Ullmann | Lower cost of copper catalyst compared to palladium | Can be performed without a metal catalyst, potentially greener |
| Disadvantages | High cost and potential toxicity of palladium catalyst and ligands | Harsh reaction conditions, potential for side reactions like homocoupling | Limited to activated aryl halides, may require strongly basic conditions |
Detailed Experimental Protocols
Route 1: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of the C-N bond.
Experimental Protocol:
-
Materials: Methyl 2-bromobenzoate, Piperazine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.[3]
-
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), combine methyl 2-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) in anhydrous toluene.[3]
-
Add piperazine (1.2 eq) to the mixture.[3]
-
Finally, add sodium tert-butoxide (1.4 eq).[3]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite to remove the catalyst.[3]
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield this compound.[3]
-
Potential Side Reactions: Hydrodehalogenation of the starting material to form methyl benzoate, and dimerization of the starting aryl halide.[1]
Route 2: Ullmann Condensation
This copper-catalyzed reaction is a classical method for forming C-N bonds, though it often requires harsher conditions than the Buchwald-Hartwig amination.
Experimental Protocol (General for N-Aryl Piperazines):
-
Materials: Methyl 2-iodobenzoate, Piperazine, Copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., K₂CO₃), and a high-boiling solvent (e.g., DMF or DMSO).
-
Procedure:
-
In a reaction vessel, combine methyl 2-iodobenzoate (1.0 eq), piperazine (1.5 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq) in DMF.
-
Heat the mixture to 140-160 °C and stir for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Potential Side Reactions: Homocoupling of the aryl halide and formation of tar due to high temperatures.[1]
Route 3: Nucleophilic Aromatic Substitution (SNAr)
This method is viable if the aromatic ring is sufficiently activated by electron-withdrawing groups. For methyl 2-halobenzoates, using a fluoro-substituted starting material enhances reactivity.
Experimental Protocol (General for SNAr):
-
Materials: Methyl 2-fluorobenzoate, Piperazine, a strong base (e.g., K₂CO₃ or Et₃N), and a polar aprotic solvent (e.g., DMSO or DMF).
-
Procedure:
-
Dissolve methyl 2-fluorobenzoate (1.0 eq) and piperazine (2.0 eq) in DMSO.
-
Add K₂CO₃ (2.0 eq) to the mixture.
-
Heat the reaction to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC. Once complete, cool the reaction mixture.
-
Pour the mixture into water and extract with an organic solvent.
-
Wash the organic extracts, dry, and concentrate.
-
Purify the product by column chromatography.
-
Note: The reactivity of the aryl halide in SNAr reactions generally follows the order F > Cl > Br > I.[4]
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Biological activity screening of Methyl 2-(piperazin-1-YL)benzoate derivatives
A Comparative Analysis of the Biological Activities of Piperazine Derivatives
An Objective Guide for Researchers in Drug Discovery
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Its unique physicochemical properties allow for versatile substitutions, leading to derivatives with diverse pharmacological profiles. This guide provides a comparative overview of the biological activities of various piperazine derivatives, supported by experimental data from recent studies. While specific data on Methyl 2-(piperazin-1-YL)benzoate derivatives were not prominently available in the reviewed literature, this guide synthesizes findings on structurally related piperazine-containing molecules, offering valuable insights for researchers in the field.
I. Cytotoxic Activity
Several studies have explored the potential of piperazine derivatives as cytotoxic agents against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) and median toxic doses (TD50) of different classes of piperazine-containing compounds.
Table 1: Cytotoxicity of Various Piperazine Derivatives
| Compound Class | Derivative | Cell Line | IC50 / TD50 (µM) | Reference |
| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | 4b | HepG2 (Liver Cancer) | 4.8 | [1] |
| 4g | HepG2 (Liver Cancer) | 5.1 | [1] | |
| 4c | HepG2 (Liver Cancer) | 13.3 | [1] | |
| 4h | HepG2 (Liver Cancer) | 11.5 | [1] | |
| 4b | A549 (Lung Cancer) | 56.9 | [1] | |
| 4c | A549 (Lung Cancer) | 46.6 | [1] | |
| 4g | A549 (Lung Cancer) | 53.2 | [1] | |
| 4h | A549 (Lung Cancer) | 59.4 | [1] | |
| Piperazin-2-one Derivatives | 4e | Multiple Cancer Lines | >50% viability reduction at 50 µM | [2][3] |
| 6 | Multiple Cancer Lines | >50% viability reduction at 50 µM | [2][3] | |
| Phenylpiperazine Derivatives of 1,2-Benzothiazine | BS130 | MCF7 (Breast Cancer) | More cytotoxic than doxorubicin | [4] |
| BS230 | MCF7 (Breast Cancer) | More cytotoxic than doxorubicin | [4] | |
| Piperazin-2-one Derivatives with Guanidine, Thiourea, Hydrazide | - | HT-29 (Colon), A549 (Lung) | Significant cytotoxicity (<500 µM) | [5] |
II. Enzyme Inhibition
Piperazine derivatives have been extensively investigated as inhibitors of various enzymes, playing crucial roles in different pathological conditions. The following table compares the inhibitory activities of different piperazine-based compounds against several key enzymes.
Table 2: Enzyme Inhibition by Piperazine Derivatives
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |
| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides | 5b | Butyrylcholinesterase | 0.82 ± 0.001 | |
| 5h | Butyrylcholinesterase | 0.91 ± 0.003 | ||
| Eserine (Standard) | Butyrylcholinesterase | 0.85 ± 0.0001 | ||
| Benzene sulfonamide-piperazine hybrids | 5 | Acetylcholinesterase (AChE) | 1.003 | [6] |
| 2 and 5 | Butyrylcholinesterase (BChE) | 1.008 | [6] | |
| 4 | Tyrosinase | 1.19 | [6] | |
| 3 | α-glucosidase | 1.000 | [6] | |
| 2-(aminopyrimidinyl)thiazole-5-carboxamides | BMS-354825 | Src/Abl kinase | Potent inhibitor | [7] |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioates | 2j | Monoamine oxidase A (MAO-A) | 23.10 | [8] |
| 2m | Monoamine oxidase A (MAO-A) | 24.14 | [8] |
III. Antimicrobial Activity
The antimicrobial potential of piperazine derivatives has been demonstrated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.
Table 3: Antimicrobial Activity of Piperazine Derivatives
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | PNT | S. epidermidis | 2.5 ± 2.2 | [9] |
| PNT | S. aureus | 2.5 ± 0.0 | [9] | |
| PNT | MRSA | 6.7 ± 2.9 | [9] | |
| 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives | PG7 | C. parapsilosis | 0.49 | [10] |
| PG8 | C. parapsilosis | 0.98 | [10] | |
| 1,2-Benzothiazine Derivatives | 31, 33, 38, 43, 45, 50, 53, 55, 58, 60, 63, 68 | B. subtilis | 25–600 | [11] |
| 53, 58, 60 | S. aureus | 200–400 (MBC) | [11] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.
Cytotoxicity Assays
MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[1]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution and incubated for another few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
LDH Cytotoxicity Assay
The lactate dehydrogenase (LDH) assay is used to quantify cytotoxicity by measuring the release of LDH from damaged cells.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds in a similar manner to the MTT assay.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Reading: The formation of a colored formazan product is measured spectrophotometrically. The amount of LDH release is proportional to the number of damaged cells.[2]
Enzyme Inhibition Assays
Butyrylcholinesterase (BChE) Inhibition Assay
This assay is based on the Ellman's method.
-
Enzyme and Inhibitor Incubation: The BChE enzyme is pre-incubated with various concentrations of the test compounds.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, butyrylthiocholine iodide.
-
Thiol Detection: The hydrolysis of the substrate by BChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Spectrophotometric Measurement: The rate of color formation is monitored spectrophotometrically, and the percentage of inhibition is calculated.
Antimicrobial Assays
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
Visualizations
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the synthesis and biological screening of novel chemical derivatives.
Caption: A generalized workflow from chemical synthesis to biological evaluation.
Apoptosis Induction Pathway
The following diagram illustrates a simplified signaling pathway for apoptosis, a common mechanism of action for cytotoxic compounds.
Caption: A simplified representation of an apoptosis induction pathway.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Catalyst Comparison for the Synthesis of Methyl 2-(piperazin-1-YL)benzoate: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-(piperazin-1-YL)benzoate is a valuable building block in the synthesis of various pharmaceutical compounds. Its preparation is typically achieved through cross-coupling reactions, with catalyst selection playing a critical role in reaction efficiency, yield, and purity. This guide provides a comparative analysis of common catalytic systems for this synthesis, supported by experimental data and detailed protocols.
The two primary catalytic methods for the synthesis of this compound are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods facilitate the formation of the crucial C-N bond between an aryl halide (typically methyl 2-bromobenzoate or methyl 2-chlorobenzoate) and piperazine.
Performance Comparison of Catalytic Systems
While specific comparative studies for this compound are not extensively documented in readily available literature, data from the synthesis of the closely related analogue, Methyl 2-(piperidin-1-yl)benzoate, provides valuable insights into catalyst performance. The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome.
| Catalyst System | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | High | Generally preferred for milder conditions and broader substrate scope.[1] The bulky and electron-rich XPhos ligand is often effective. |
| Buchwald-Hartwig | Pd(OAc)₂ | rac-BINAP | NaOtBu | Toluene | 80-100 | Not Specified | Good | A common and effective combination for N-arylation reactions.[2] |
| Ullmann Condensation | CuI | Various | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | >100 | Not Specified | Variable | Often requires higher temperatures than Buchwald-Hartwig reactions.[2] Catalyst deactivation can be an issue. |
Note: The use of piperazine introduces the potential for N,N'-diarylation as a side product. Reaction conditions, particularly the stoichiometry of piperazine, must be carefully controlled to favor mono-arylation. Using a large excess of piperazine can help to minimize the formation of the bis-arylated product.
Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig and Ullmann reactions, adapted for the synthesis of this compound.
Protocol 1: Buchwald-Hartwig Amination (Palladium-Catalyzed)
This protocol is adapted from established methods for similar aryl aminations.[1][3]
Materials:
-
Methyl 2-bromobenzoate
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Add a significant excess of piperazine (e.g., 5.0 eq) to the mixture to favor mono-substitution.
-
Finally, add sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Ullmann Condensation (Copper-Catalyzed)
This protocol is a general representation of an Ullmann condensation.
Materials:
-
Methyl 2-bromobenzoate
-
Piperazine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), a significant excess of piperazine (e.g., 5.0 eq), CuI (0.1 - 0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF.
-
Heat the reaction mixture to a temperature typically above 120 °C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis and the catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for the Buchwald-Hartwig synthesis.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Conclusion
Both Buchwald-Hartwig and Ullmann methodologies are viable for the synthesis of this compound. The choice between a palladium or copper-based system will depend on factors such as substrate reactivity, desired reaction conditions, and cost. For general applications, the Buchwald-Hartwig amination often provides a more reliable and milder route.[1] However, for specific applications or large-scale synthesis, an optimized Ullmann condensation may be economically advantageous. Careful control of reaction parameters, especially the stoichiometry of piperazine, is crucial to achieve high yields of the desired mono-arylated product. Further screening of ligands, bases, and solvents is recommended to optimize the synthesis for specific laboratory or industrial settings.
References
Validating the Purity of Methyl 2-(piperazin-1-YL)benzoate for In Vitro Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical prerequisite for obtaining reliable and reproducible results in in vitro assays. This guide provides a comprehensive framework for validating the purity of Methyl 2-(piperazin-1-YL)benzoate, a versatile building block in medicinal chemistry. We present a comparative analysis of a test sample against a certified reference standard, outlining key analytical techniques and providing detailed experimental protocols.
The presence of impurities, even in trace amounts, can significantly impact biological assays by introducing off-target effects, inhibiting or artificially enhancing activity, or interfering with analytical readouts. This guide details a multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive purity profile of this compound.
Comparative Analysis of a Test Sample vs. Certified Reference Standard
A direct comparison to a certified reference standard is the gold standard for purity validation. The following tables summarize hypothetical quantitative data obtained from the analysis of a test sample of this compound against a certified reference standard.
Table 1: Purity Profile by High-Performance Liquid Chromatography (HPLC)
| Parameter | Test Sample | Certified Reference Standard | Acceptance Criteria |
| Purity (Area %) | 99.5% | ≥ 99.9% | ≥ 99.5% |
| Retention Time (min) | 5.28 | 5.28 ± 0.05 | Match |
| Impurity A (Area %) | 0.25% (at 3.12 min) | Not Detected | ≤ 0.1% |
| Impurity B (Area %) | 0.15% (at 4.56 min) | Not Detected | ≤ 0.1% |
| Other Impurities (Area %) | 0.10% | < 0.1% | ≤ 0.1% |
Table 2: Identification of Volatile and Semi-Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
| Impurity | Test Sample (Peak Area) | Certified Reference Standard (Peak Area) | Potential Source |
| Piperazine | 5,230 | Not Detected | Unreacted starting material |
| 2-Chlorobenzoic acid | Not Detected | Not Detected | Unreacted starting material |
| Methyl Benzoate | 1,560 | Not Detected | Side reaction (hydrodehalogenation) |
Table 3: Structural Confirmation and Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Test Sample | Certified Reference Standard | Observations |
| ¹H NMR | Spectrum consistent with structure. Additional minor peaks observed at 2.85 ppm and 7.95 ppm. | Spectrum consistent with structure. No extraneous peaks. | Minor peaks in the test sample may indicate the presence of impurities. |
| ¹³C NMR | All major peaks corresponding to the structure are present. One minor unassigned peak at 168.2 ppm. | All peaks corresponding to the structure are present. | The unassigned peak in the test sample could be from an ester-containing impurity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This method is designed to separate the main compound from potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
This method is crucial for identifying residual starting materials and volatile by-products from the synthesis.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR provides detailed structural information and can detect impurities that may not be readily observed by chromatographic methods.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the proton environment.
-
¹³C NMR: To observe the carbon skeleton.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is useful for confirming connectivity.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Visualizing the Purity Validation Workflow and Potential Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
By implementing this rigorous, multi-technique approach to purity validation, researchers can have high confidence in the quality of their this compound, leading to more reliable and meaningful results in their in vitro studies. This, in turn, accelerates the drug discovery and development process.
Safety Operating Guide
Proper Disposal of Methyl 2-(piperazin-1-YL)benzoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-(piperazin-1-YL)benzoate, ensuring compliance with general safety protocols.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements, as regulations can vary. The following procedures are based on general guidelines for similar chemical compounds in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors.
Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
Step 2: Labeling
-
Clearly label the waste container with the full chemical name: "Waste this compound" and the CAS Number: 159974-63-7.
-
Indicate the approximate quantity of the waste.
Step 3: Storage
-
Store the sealed waste container in a designated secondary containment area for hazardous waste.
-
This area should be cool, dry, and away from incompatible materials.
Step 4: Arrange for Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest and handover.
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbent material and spilled substance and place it in the designated hazardous waste container.
-
Clean: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
